molecular formula C15H13NO2 B1662369 (R)-DPN CAS No. 524047-78-7

(R)-DPN

Cat. No.: B1662369
CAS No.: 524047-78-7
M. Wt: 239.27 g/mol
InChI Key: GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524047-78-7
Record name Di-p-hydroxyphenylpropionitrile, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DI-P-HYDROXYPHENYLPROPIONITRILE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-DPN: A Selective Estrogen Receptor Beta Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2,3-bis(4-Hydroxyphenyl)propionitrile , commonly known as (R)-DPN , is a synthetic, non-steroidal small molecule widely recognized for its potent and selective agonist activity at the estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the chiral molecule 2,3-bis(4-hydroxyphenyl)propionitrile. Its chemical structure is characterized by two hydroxyphenyl groups attached to a propionitrile (B127096) backbone.

IdentifierValue
IUPAC Name (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Chemical Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol [1]
CAS Number 524047-78-7
SMILES N#C--INVALID-LINK--c2ccc(O)cc2

Physicochemical Properties

PropertyPredicted Value/InformationSource
logP Predicted values for the racemic mixture (DPN) are available, suggesting a lipophilic character. Specific experimental values for this compound are not published.General chemical prediction software
pKa The phenolic hydroxyl groups are the primary acidic moieties. The pKa is expected to be in the range typical for phenols (around 10).Chemical structure analysis
Water Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.[1]Product information[1]

Pharmacology: A Highly Selective ERβ Agonist

This compound is a potent and highly selective agonist for estrogen receptor beta (ERβ) with significantly lower affinity for estrogen receptor alpha (ERα). This selectivity makes it an invaluable tool for elucidating the distinct physiological roles of ERβ.

Receptor Binding and Functional Activity

The binding affinity and functional potency of this compound have been characterized in various in vitro assays.

ParameterERαERβSelectivity (β/α)Reference
Ki (nM) ~147~1.82~80-foldTocris Bioscience
EC₅₀ (nM) ~66 (for rac-DPN)~0.85 (for rac-DPN)~78-fold (for rac-DPN)[2]

Note: Some reported values are for the racemic mixture (DPN), which includes the (S)-enantiomer. The (R)-enantiomer is reported to have a 3-4 fold higher affinity and potency for ERβ than the (S)-enantiomer.

Signaling Pathways

Upon binding to ERβ, this compound initiates a cascade of molecular events that modulate gene expression and cellular function. The activated ERβ dimer translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and influencing the transcription of target genes.

While a complete proteomic map of this compound-induced signaling is not fully elucidated, studies on ERβ activation suggest involvement in pathways regulating:

  • Cell proliferation and apoptosis: In some cellular contexts, ERβ activation has anti-proliferative and pro-apoptotic effects.

  • Inflammation: ERβ signaling has been shown to have anti-inflammatory properties.

  • Neuronal function: ERβ is expressed in the central nervous system and its activation is implicated in neuroprotection and cognitive function.

ERB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERb ERβ R_DPN->ERb Binding R_DPN_ERb This compound-ERβ Complex ERb->R_DPN_ERb ERb_dimer ERβ Dimer R_DPN_ERb->ERb_dimer Dimerization ERE Estrogen Response Element (ERE) ERb_dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription Modulation ERE->Transcription Recruitment of Co-activators Cellular_Response Cellular Response (e.g., Anti-proliferation, Anti-inflammation) Transcription->Cellular_Response

Caption: Simplified signaling pathway of this compound-mediated ERβ activation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of this compound for ERα and ERβ.

Objective: To determine the inhibitory constant (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-Estradiol.

Materials:

  • Recombinant human ERα and ERβ proteins

  • [³H]-Estradiol

  • This compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [³H]-Estradiol at a concentration close to its Kd for each receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of recombinant ERα or ERβ, and the [³H]-Estradiol.

  • Competition: Add the serially diluted this compound or vehicle control to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) assay or filter binding assays.

  • Quantification: Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Serial dilutions of this compound - [³H]-Estradiol solution - ERα and ERβ proteins start->reagent_prep assay_setup Set up 96-well plate: - Add buffer, ER protein, [³H]-Estradiol reagent_prep->assay_setup competition Add this compound dilutions and controls assay_setup->competition incubation Incubate at 4°C to reach equilibrium competition->incubation separation Separate bound from free radioligand incubation->separation quantification Measure radioactivity with scintillation counter separation->quantification data_analysis Analyze data: - Determine IC₅₀ - Calculate Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay

This protocol outlines a general procedure to measure the functional agonist activity of this compound on ERβ.

Objective: To quantify the ability of this compound to activate ERβ-mediated gene transcription using a luciferase reporter system.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector for human ERβ

  • Luciferase reporter plasmid containing EREs upstream of the luciferase gene

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay system.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a Renilla luciferase control is used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Luciferase_Assay_Workflow start Start cell_culture Culture and transfect cells with ERβ and ERE-luciferase plasmids start->cell_culture compound_treatment Treat cells with serial dilutions of this compound cell_culture->compound_treatment incubation Incubate for 18-24 hours compound_treatment->incubation cell_lysis Lyse cells to release intracellular components incubation->cell_lysis luminescence_measurement Measure luciferase activity with a luminometer cell_lysis->luminescence_measurement data_analysis Analyze data: - Normalize luciferase activity - Determine EC₅₀ luminescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a luciferase reporter gene assay.

Synthesis

The enantioselective synthesis of this compound has been reported and typically involves a multi-step process. A general synthetic route is outlined below.[3]

  • Formation of a substituted stilbene (B7821643): This is achieved through the basic addition of 2-(4-methoxyphenyl)acetonitrile to 4-methoxybenzaldehyde.

  • Reduction of the stilbene: The stilbene is reduced, for example using sodium borohydride (B1222165) (NaBH₄), to yield 2,3-bis(4-methoxyphenyl)propanenitrile.

  • Demethylation: The methyl ethers are cleaved using a demethylating agent such as boron tribromide (BBr₃) to afford the racemic DPN.

  • Chiral Resolution or Asymmetric Synthesis: The (R)-enantiomer is then isolated from the racemic mixture through chiral chromatography or synthesized directly using an asymmetric synthetic approach.

Metabolism and Pharmacokinetics

Studies on the racemic mixture of DPN in rats have shown that it undergoes Phase II metabolism, with glucuronidation and sulfation being the major metabolic pathways. The pharmacokinetic properties of the individual (R)- and (S)-enantiomers may differ, and further studies are needed to fully characterize the metabolic fate of this compound specifically. In vitro studies using human liver microsomes would be valuable for predicting its metabolic stability and identifying potential metabolites in humans.

Conclusion

This compound is a critical research tool for investigating the biological functions of ERβ. Its high selectivity allows for the dissection of ERβ-mediated signaling pathways from those activated by ERα. This in-depth technical guide provides a foundational understanding of its chemical and pharmacological properties. Further research into its detailed physicochemical characteristics, downstream signaling networks, and enantiomer-specific metabolism will continue to enhance its utility in drug discovery and development, particularly in therapeutic areas where ERβ plays a significant role, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-DPN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as (R)-DPN, is a potent and selective agonist for Estrogen Receptor β (ERβ). Its enantiomeric purity is crucial for its specific biological activity, making robust synthesis and purification methods essential for research and drug development. This guide provides a comprehensive overview of the enantioselective synthesis and purification of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Enantioselective Synthesis of this compound

An efficient enantioselective synthesis for both this compound and (S)-DPN has been developed, allowing for a detailed comparison of their biological activities.[1][2][3][4] The synthesis for the (R)-enantiomer commences with commercially available 4-methoxyphenylacetic acid and utilizes a chiral auxiliary to induce stereoselectivity.[1]

Synthetic Scheme Overview

The synthesis involves the formation of an imide from 4-methoxyphenylacetic acid and (R)-(+)-4-benzyl-2-oxazolidinone, followed by alkylation, removal of the chiral auxiliary, and finally, demethylation to yield this compound.

Experimental Protocol

The following protocol is based on the enantioselective synthesis described in the literature.[1]

Step 1: Synthesis of (R)-4-benzyl-3-(2-(4-methoxyphenyl)acetyl)oxazolidin-2-one

  • To a solution of 4-methoxyphenylacetic acid in an appropriate solvent, add a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP).

  • Add (R)-(+)-4-benzyl-2-oxazolidinone to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Alkylation

  • Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise.

  • Add 4-methoxybenzyl bromide as the electrophile.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • The alkylated product is treated with a reducing agent, such as lithium borohydride, in a suitable solvent system (e.g., THF/water).

  • The reaction is stirred at room temperature until the chiral auxiliary is cleaved.

  • The resulting alcohol is then converted to the nitrile. This can be achieved through a two-step process involving mesylation followed by displacement with a cyanide salt (e.g., NaCN or KCN).

Step 4: Demethylation to Yield this compound

  • The methyl ethers of the product from the previous step are cleaved using a strong demethylating agent, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (B109758) (DCM).

  • The reaction is typically run at low temperatures and allowed to warm to room temperature.

  • Upon completion, the reaction is carefully quenched with water or methanol.

  • The crude this compound is then extracted and purified.

Purification of this compound

Purification of the final compound is critical to ensure high enantiomeric and chemical purity. The primary methods employed are column chromatography and chiral High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is used for the purification of intermediates and the final product on a preparative scale.[1]

Experimental Protocol:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically used. For the final compound, a common mobile phase is a 2:1 mixture of ethyl acetate and hexanes.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Chiral HPLC

Chiral HPLC is an analytical and semi-preparative technique used to determine the enantiomeric excess (ee) and to separate the enantiomers of DPN.[3]

Methodology:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound and its biological activity.

ParameterValueReference
Synthesis
Overall YieldNot explicitly stated in abstracts-
Enantioselectivity (R vs. S)Modest (3-4 fold)[1][2][3][4]
Biological Activity
ERβ Binding Affinity (Ki)1.82 ± 0.21 nM[3]
ERα Binding Affinity (Ki)Data suggests much lower affinity[3]
ERβ Selectivity over ERα80-300 fold[1][2][3][4]
Potency (vs. S-DPN)Higher affinity and more potent[1][2][3][4]

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_purification Purification start 4-Methoxyphenylacetic Acid + (R)-(+)-4-benzyl-2-oxazolidinone step1 Imide Formation start->step1 Coupling Agent step2 Alkylation with 4-Methoxybenzyl Bromide step1->step2 NaHMDS step3 Auxiliary Removal & Nitrile Formation step2->step3 LiBH4, then Mesylation & CN- step4 Demethylation (BBr3) step3->step4 crude_product Crude this compound step4->crude_product purification_start Crude this compound column_chrom Silica Gel Column Chromatography purification_start->column_chrom EtOAc/Hexanes hplc_analysis Chiral HPLC Analysis column_chrom->hplc_analysis ee determination final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the enantioselective synthesis and purification of this compound.

Estrogen Receptor Signaling Pathway

This compound acts as a selective agonist for Estrogen Receptor β (ERβ). Upon binding, it initiates a signaling cascade that modulates gene expression.

signaling_pathway Simplified Estrogen Receptor β (ERβ) Signaling Pathway cluster_cell Target Cell R_DPN This compound ERb ERβ R_DPN->ERb Binds Complex This compound-ERβ Complex ERb->Complex HSP HSP90 HSP->ERb Dissociates Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Initiates

References

A Comprehensive Technical Guide to the Discovery and History of (R)-DPN

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DPN" is utilized in scientific literature to refer to at least two distinct chemical entities: Diarylpropionitrile, a selective estrogen receptor modulator, and derivatives of 2-(di-n-propylamino)tetralin, which are ligands for dopamine (B1211576) and serotonin (B10506) receptors. This guide addresses both compound classes to ensure a comprehensive overview, with a primary focus on the dopaminergic agent due to the common abbreviation "DPAT" for di-n-propylaminotetralin derivatives.

Part 1: (R)-5-Hydroxy-2-(di-n-propylamino)tetralin ((R)-5-OH-DPAT): A Dopamine Receptor Ligand

Introduction

The 2-aminotetralin scaffold has been a cornerstone in the development of ligands for dopamine receptors, providing critical tools for understanding their function and signaling. Within this class, the enantiomers of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have demonstrated distinct pharmacological profiles, highlighting the stereochemical requirements for dopamine receptor interaction. While the (S)-enantiomer is a potent dopamine D2 and D3 receptor agonist, the (R)-enantiomer, (R)-5-OH-DPAT, has been characterized as a weak antagonist at D2 receptors.[1] This contrasting activity between enantiomers makes (R)-5-OH-DPAT a valuable pharmacological tool for probing the nuances of dopamine receptor signaling.

Quantitative Data

The following tables summarize the binding affinities and functional activities of the enantiomers of 5-OH-DPAT.

Table 1: Binding Affinity of 5-OH-DPAT Enantiomers at Dopamine Receptors

CompoundReceptorKi (nM)RadioligandCell LineReference
(S)-5-OH-DPATHuman D30.66[3H]spiperoneCHO-K1[2]
(S)-5-OH-PIPATHuman D20.3-0.4 (Kd)[125I]S(-)5-OH-PIPATHEK293[3]
(S)-5-OH-PIPATRat D30.3-0.4 (Kd)[125I]S(-)5-OH-PIPATHEK293[3]
(S)-5-OH-PIPAT*Human D40.3-0.4 (Kd)[125I]S(-)5-OH-PIPATCHO[3]

Note: Data for the closely related analog S(-)-5-OH-PIPAT is included to provide further context on the high-affinity binding of this structural class to D2-like receptors.

Table 2: Functional Activity of 5-OH-DPAT Enantiomers at the D2 Dopamine Receptor

CompoundAssayParameterValueCell Line/SystemReference
(R)-5-OH-DPATGIRK Current ActivationRelative Efficacy0.11 ± 0.01Oocytes[4]
(S)-5-OH-DPATGIRK Current ActivationRelative Efficacy0.52 ± 0.01Oocytes[4]
(R)-5-OH-DPATGIRK Current ActivationPotency (EC50)300 nM (approx.)Oocytes[4]
(S)-5-OH-DPATGIRK Current ActivationPotency (EC50)10 nM (approx.)Oocytes[4]
Experimental Protocols

The enantiomers of 5-hydroxy-2-(dipropylamino)tetralin are synthesized from an optically active intermediate, 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[5] The resolution of this amine is achieved using mandelic acid.[5]

  • Step 1: Resolution of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene. The racemic amine is treated with an optically pure isomer of mandelic acid to form diastereomeric salts, which are then separated by fractional crystallization.

  • Step 2: N-propylation. The separated enantiomers of the benzylamine (B48309) are then N-propylated to introduce the two propyl groups.

  • Step 3: Debenzylation. The benzyl (B1604629) protecting group is removed, typically by catalytic hydrogenation.

  • Step 4: O-demethylation. The methoxy (B1213986) group at the 5-position is demethylated to yield the final 5-hydroxy product.

G cluster_synthesis Synthesis of (R)-5-OH-DPAT Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Mandelic Acid Resolved (R)-Amine Resolved (R)-Amine Diastereomeric Salts->Resolved (R)-Amine Fractional Crystallization N-Propylated (R)-Amine N-Propylated (R)-Amine Resolved (R)-Amine->N-Propylated (R)-Amine N-propylation & Debenzylation Final (R)-5-OH-DPAT Final (R)-5-OH-DPAT N-Propylated (R)-Amine->Final (R)-5-OH-DPAT O-demethylation

Caption: Synthetic scheme for (R)-5-OH-DPAT.

This protocol is adapted from methods used for characterizing D2-like receptor ligands.[3]

  • Objective: To determine the binding affinity (Ki) of (R)-5-OH-DPAT for dopamine receptors.

  • Materials:

    • Cell membranes from HEK293 or CHO cells expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

    • Radioligand (e.g., [3H]spiperone or [125I]S(-)5-OH-PIPAT).

    • (R)-5-OH-DPAT and other competing ligands.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of (R)-5-OH-DPAT.

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of (R)-5-OH-DPAT or buffer (for total binding).

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

G cluster_workflow Receptor Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, (R)-5-OH-DPAT) B Incubate (Reagents mixed in assay tubes) A->B C Filtration (Separate bound and free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates R_DPN (R)-5-OH-DPAT R_DPN->D2R Blocks G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Simplified D2 receptor signaling via Gαi.

Part 2: (R)-Diarylpropionitrile ((R)-DPN): An Estrogen Receptor β Agonist

Introduction

Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for the estrogen receptor β (ERβ).[9][10] As a chiral molecule, DPN exists as (R)- and (S)-enantiomers.[9] Studies have shown that both enantiomers retain a high preference for ERβ over ERα, with the (R)-enantiomer being the more potent of the two.[9][10] This makes this compound a valuable tool for elucidating the specific physiological roles of ERβ.

Quantitative Data

Table 3: Binding Affinity of DPN Enantiomers at Estrogen Receptors

CompoundReceptorKi (nM)Reference
This compoundERβ1.82[11]
(S)-DPNERβ0.27[11]
This compoundERα147[11]
(S)-DPNERα>1000[11]

Note: There are conflicting reports in the literature regarding which enantiomer has a higher affinity. The data from Weiser et al. (2009) is presented here, while Carroll et al. (2012) report the (R)-enantiomer to be more potent.[9][11]

Table 4: Functional Activity of DPN Enantiomers at Estrogen Receptors

CompoundReceptorEC50 (nM)AssayCell LineReference
This compoundERβ0.8Luciferase ReporterHEC-1[12]
This compoundERα2.9Luciferase ReporterHEC-1[12]
(S)-DPNERβ----
(S)-DPNERα----
Experimental Protocols

An efficient enantioselective synthesis of this compound has been developed, allowing for the comparison of the individual isomers.[9]

G cluster_synthesis_dpn Enantioselective Synthesis of this compound Start Starting Materials Intermediate Chiral Intermediate Start->Intermediate Asymmetric Synthesis R_DPN_final This compound Intermediate->R_DPN_final Further Reactions

Caption: General scheme for the enantioselective synthesis of this compound.

This protocol is based on established methods for assessing ligand binding to estrogen receptors.[13]

  • Objective: To determine the relative binding affinity of this compound for ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ.

    • Radioligand: [3H]-17β-estradiol ([3H]-E2).

    • This compound and other test compounds.

    • Assay buffer.

    • Dextran-coated charcoal suspension.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Incubate the recombinant ER protein with a fixed concentration of [3H]-E2 and varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Add dextran-coated charcoal to adsorb unbound [3H]-E2.

    • Centrifuge to pellet the charcoal.

    • Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

    • Quantify radioactivity.

    • Calculate the IC50 and relative binding affinity.

This assay measures the ability of this compound to activate transcription through estrogen receptors.[14][15]

  • Objective: To determine the functional potency (EC50) of this compound at ERα and ERβ.

  • Materials:

    • A suitable cell line (e.g., HEC-1, T47D) that does not endogenously express high levels of ERs.

    • Expression plasmids for ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Transfection reagent.

    • This compound.

    • Luciferase assay reagents.

  • Procedure:

    • Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

    • After allowing for protein expression, treat the cells with varying concentrations of this compound.

    • Incubate for a set period (e.g., 24 hours).

    • Lyse the cells and measure both firefly and Renilla luciferase activity.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.

Signaling Pathways

Estrogen receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to an agonist like this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_pathway_er Estrogen Receptor Signaling Pathway R_DPN_ER This compound ER_beta ERβ R_DPN_ER->ER_beta Binds Dimer ERβ Dimer ER_beta->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to ERE ERE Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Modulates

Caption: Classical signaling pathway of the estrogen receptor.

References

Solubility Profile of (R)-Diarylpropionitrile ((R)-DPN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Diarylpropionitrile ((R)-DPN), a selective estrogen receptor β (ERβ) agonist. Understanding the solubility of this compound in various solvents is crucial for its application in research and drug development, from in vitro assays to formulation design. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the ERβ signaling pathway.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and developability. The following table summarizes the available quantitative solubility data for this compound and its racemic mixture, Diarylpropionitrile (DPN), in a range of common solvents. In achiral solvents, the solubility of the individual enantiomers, this compound and (S)-DPN, is identical to that of the racemic mixture.

SolventSoluteSolubilityTemperature (°C)Source(s)
1 eq. NaOHThis compound25 mMNot Specified[1]
1 eq. NaOHDPN30 mMNot Specified[]
Dimethyl Sulfoxide (DMSO)This compound100 mMNot Specified[1]
Dimethyl Sulfoxide (DMSO)DPN100 mMNot Specified[]
Dimethyl Sulfoxide (DMSO)DPN48 mg/mL (~200.6 mM)Not Specified[3]
Dimethyl Sulfoxide (DMSO)DPN100 mg/mL (~417.9 mM)Not Specified[4]
EthanolThis compound100 mMNot Specified[1]
EthanolDPN100 mMNot Specified[]
EthanolDPN48 mg/mL (~200.6 mM)Not Specified[3]
N,N-Dimethylformamide (DMF)DPN~30 mg/mLNot Specified[]
WaterDPN0.5 mg/mL25[]
WaterDPNInsolubleNot Specified[3]

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its pre-formulation and characterization. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents of high purity

  • Glass vials with screw caps

  • Orbital shaker or other suitable agitation device

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known this compound concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Estrogen Receptor β (ERβ) Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a key role in various physiological processes. Upon binding of an agonist like this compound, ERβ can modulate gene expression through several mechanisms.

ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERb_inactive Inactive ERβ (bound to HSPs) R_DPN->ERb_inactive Binding ERb_dimer Activated ERβ Dimer ERb_inactive->ERb_dimer Dimerization & HSP Dissociation HSPs HSPs ERb_inactive->HSPs ERb_dimer_nuc ERβ Dimer ERb_dimer->ERb_dimer_nuc Translocation ERE Estrogen Response Element (ERE) ERb_dimer_nuc->ERE Direct Binding (Classical Pathway) AP1_FosJun AP-1 (Fos/Jun) ERb_dimer_nuc->AP1_FosJun Tethering (Non-classical Pathway) Gene Target Gene ERE->Gene Transcription Transcription Modulation Gene->Transcription AP1_Site AP-1 Site AP1_FosJun->AP1_Site AP1_Site->Gene

Caption: Classical and non-classical ERβ signaling pathways activated by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Shake at Constant Temp.) prep->equilibrate separate Separate Phases (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

References

Spectroscopic Characterization of (R)-DPN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (R)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as (R)-DPN. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.10Triplet1HMethine proton (-CH(Ph)N-)
~ 2.20Singlet6HN-methyl protons (-N(CH₃)₂)
~ 1.80Multiplet2HMethylene protons (-CH₂CH₃)
~ 0.85Triplet3HMethyl protons (-CH₂CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~ 140Quaternary aromatic carbon
~ 128 - 129Aromatic CH carbons
~ 127Aromatic CH carbon
~ 70Methine carbon (-CH(Ph)N-)
~ 42N-methyl carbons (-N(CH₃)₂)
~ 25Methylene carbon (-CH₂CH₃)
~ 12Methyl carbon (-CH₂CH₃)
Table 3: Typical IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3050 - 3020MediumC-H StretchAromatic
2960 - 2850StrongC-H StretchAliphatic
1600, 1495, 1450Medium-WeakC=C StretchAromatic Ring
1260 - 1020MediumC-N StretchAmine
760 - 700StrongC-H BendMonosubstituted Aromatic
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative AbundanceAssignment
163Moderate[M]⁺ (Molecular Ion)
148High[M - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
72Very High[C₄H₁₀N]⁺ (α-cleavage fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition : Acquire the ¹H NMR spectrum at a specific frequency (e.g., 400 or 600 MHz). Common parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

2.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup : Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.

  • Data Acquisition : Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the data similarly to ¹H NMR, applying a Fourier transform and phasing the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[1][2][3][4]

  • Instrument Setup : Place the sample holder in the FT-IR spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty salt plates or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[1]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7][8]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chiral small molecule such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare thin film or use ATR Sample->Prep_IR Prep_MS Dilute for GC-MS or direct infusion Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrum Prep_IR->IR_Acq MS_Acq Mass Spectrum Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Chiral Purity Analysis of (R)-DPN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(diphenylmethyl)pyrrolidine, also known as (R)-DPN, is a potent and selective agonist for the estrogen receptor β (ERβ). Its enantiomeric purity is a critical quality attribute, as the (S)-enantiomer exhibits significantly lower activity. This technical guide provides an in-depth overview of the analytical methodologies for determining the chiral purity of this compound. It details experimental protocols for the most common and effective techniques, presents quantitative data for comparative analysis, and visualizes experimental workflows to aid in comprehension and implementation in a research or quality control setting.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a regulatory and scientific necessity. For this compound, ensuring a high enantiomeric excess (% ee) is crucial for guaranteeing its selective biological activity and minimizing potential off-target effects from the less active (S)-enantiomer.

The primary methods for chiral purity analysis involve chromatographic techniques that employ a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, offering high resolution and sensitivity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption. Gas Chromatography (GC) can also be utilized, particularly for volatile or derivatized analytes.

Analytical Methodologies

The selection of an appropriate analytical method for the chiral purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. This section details the most relevant techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of this compound. The separation is achieved through the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase (CSP). Pirkle-type CSPs, such as the (R,R)-Whelk-O® 2, have been successfully used for the baseline separation of DPN enantiomers.[1]

Key Principles of Chiral HPLC Separation:

  • Chiral Recognition: The CSP creates a chiral environment where the enantiomers of DPN form transient diastereomeric complexes.

  • Differential Interaction: The stability of these complexes differs for the (R)- and (S)-enantiomers due to steric and electronic interactions, leading to different retention times on the column.

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of enantiomeric excess.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers several advantages over HPLC, including higher efficiency, faster analysis times, and reduced use of organic solvents. Polysaccharide-based and Pirkle-type chiral stationary phases are commonly used in SFC for the separation of a wide range of chiral compounds, including those with structures similar to DPN.

Gas Chromatography (GC)

Chiral GC can be a suitable method for the analysis of volatile or semi-volatile chiral compounds. For non-volatile compounds like DPN, derivatization is often necessary to increase their volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are frequently used in GC for enantiomeric separations.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the chiral HPLC analysis of DPN enantiomers. This data is essential for method validation and for comparing the performance of different analytical conditions.

Parameter(S)-DPNThis compound
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Enantiomeric Excess (% ee) of this compound Sample \multicolumn{2}{c}{≥ 99.5%}

Note: The exact retention times can vary depending on the specific chromatographic conditions (e.g., column dimensions, mobile phase composition, flow rate, and temperature).

Experimental Protocols

This section provides detailed experimental protocols for the chiral purity analysis of this compound using HPLC and a representative protocol for SFC.

Chiral HPLC Protocol for this compound

This protocol is based on the successful separation of DPN enantiomers as reported in the literature.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Regis (R,R)-Whelk-O® 2, 10 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic DPN standard to determine the retention times of the (S)- and (R)-enantiomers and to verify system suitability (e.g., resolution).

  • Inject the this compound sample.

  • Integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Workflow for Chiral HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_sample Prepare this compound Sample (1 mg/mL in mobile phase) inject_sample Inject this compound Sample prep_sample->inject_sample prep_racemic Prepare Racemic DPN Standard inject_racemic Inject Racemic Standard prep_racemic->inject_racemic equilibrate Equilibrate HPLC System and Column equilibrate->inject_racemic acquire_data Acquire Chromatographic Data inject_racemic->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas (R- and S-enantiomers) acquire_data->integrate_peaks calculate_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calculate_ee report Generate Analysis Report calculate_ee->report

Caption: Workflow for the chiral HPLC purity analysis of this compound.

Representative Chiral SFC Protocol for Pyrrolidine Derivatives

This protocol provides a starting point for developing a chiral SFC method for this compound, based on general practices for similar compounds.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or PDA detector and a back-pressure regulator.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Daicel Chiralpak series) or a Pirkle-type column (e.g., Regis Whelk-O® series), typically 3 or 5 µm particle size.

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). A common starting gradient is 5-40% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase modifier to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a racemic standard to screen for enantioselectivity under various modifier and gradient conditions.

  • Once separation is achieved, optimize the method by adjusting the modifier percentage, gradient slope, flow rate, and back pressure to maximize resolution and minimize analysis time.

  • Inject the this compound sample using the optimized method.

  • Quantify the enantiomeric excess as described in the HPLC protocol.

Logical Relationship for Chiral Method Selection

Method_Selection start Start: Chiral Purity Analysis of this compound Required hplc Primary Method: Chiral HPLC start->hplc decision_volatility Is the Analyte Volatile or Easily Derivatized? start->decision_volatility decision_speed Need for Higher Throughput? hplc->decision_speed Standard Throughput Sufficient decision_solvent Desire to Reduce Organic Solvent Usage? hplc->decision_solvent sfc Alternative Method: Chiral SFC gc Alternative Method: Chiral GC (with derivatization) decision_speed->sfc Yes decision_solvent->sfc Yes decision_volatility->gc Yes

Caption: Decision tree for selecting a chiral analysis method for this compound.

Conclusion

The determination of the chiral purity of this compound is a critical step in its development and use as a selective ERβ agonist. Chiral HPLC with a Pirkle-type stationary phase provides a robust and reliable method for achieving baseline separation of the enantiomers and accurate quantification of the enantiomeric excess. Chiral SFC offers a faster and more environmentally friendly alternative. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to establish and validate analytical methods for the chiral purity analysis of this compound, ensuring the quality and efficacy of this important research compound.

References

Commercial Suppliers of High-Purity (R)-DPN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity (R)-Diarylpropionitrile ((R)-DPN), a potent and selective agonist for Estrogen Receptor β (ERβ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols, and the core signaling pathways associated with this compound.

Introduction to this compound

(R)-Diarylpropionitrile, the R-enantiomer of DPN, is a non-steroidal phytoestrogen that exhibits high binding affinity and selectivity for Estrogen Receptor β (ERβ) over ERα. This selectivity makes it a valuable tool for elucidating the specific physiological roles of ERβ in various tissues and disease models. Research has indicated that the R-enantiomer is the more potent of the two stereoisomers, displaying higher affinity and activity at ERβ.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes the specifications of this compound and its commonly available racemic form (DPN) from prominent commercial suppliers. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate data.

SupplierProduct NameCatalog No.PurityFormulationStorage
Tocris (R&D Systems) This compound5240≥98%Off-white solid-20°C
MedChemExpress This compoundHY-12452ANot specified for (R)-enantiomer, Racemic is >99%Not specified for (R)-enantiomer-20°C
Selleck Chemicals DPN (racemic)S7653>99%White to off-white solid-20°C
Cayman Chemical DPN (racemic)10006594≥98%A crystalline solid-20°C
Focus Biomolecules DPN (racemic)10-1412≥98%White to off-white solidRoom Temp

Physicochemical Properties

The table below outlines the key physicochemical properties of DPN. These values are generally applicable to both the racemic mixture and the individual enantiomers, though slight variations may exist.

PropertyValue
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
CAS Number (Racemic) 1428-67-7
Solubility Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM)[1]

Biological Activity

This compound is a potent and selective agonist of Estrogen Receptor β. The biological activity is summarized in the table below, with data for the more commonly studied racemic DPN provided for context. The R-enantiomer has been shown to be the more active form.

ParameterReceptorValueReference
Ki ERβ1.82 nM[1]
Ki ERα147 nM[1]
EC₅₀ (DPN, racemic) ERβ0.85 nM[2]
EC₅₀ (DPN, racemic) ERα66 nM[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from publicly available information and should be optimized for specific experimental conditions.

Cell Culture Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound to investigate its effects on gene expression or cellular signaling.

Materials:

  • High-purity this compound

  • DMSO (cell culture grade)

  • Appropriate cell line (e.g., MCF-7, HeLa, or a cell line endogenously expressing or transfected with ERβ)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in serum-free or phenol (B47542) red-free medium to achieve the desired final concentrations. It is crucial to use phenol red-free medium as phenol red has weak estrogenic activity.

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

Western Blot Analysis of this compound-Treated Cells

This protocol outlines the steps for analyzing protein expression changes in cells following treatment with this compound.

Materials:

  • This compound treated and control cell lysates

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for ERβ.

Materials:

  • High-purity this compound

  • Radiolabeled estrogen (e.g., [³H]-Estradiol)

  • Source of ERβ (e.g., purified recombinant protein or cell lysates overexpressing the receptor)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate or microcentrifuge tubes, add a constant concentration of the radiolabeled estrogen and the source of ERβ to the binding buffer.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known ERβ ligand to determine non-specific binding.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.

  • Quantification: Place the filters or eluted fractions into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Estrogen Receptor β (ERβ) Signaling Pathway

ERB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERb_inactive ERβ (inactive) + HSP90 R_DPN->ERb_inactive Binds ERb_active ERβ (active) Dimer ERb_inactive->ERb_active Conformational Change & Dimerization HSP90 HSP90 ERb_inactive->HSP90 Dissociation ERE Estrogen Response Element (ERE) ERb_active->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Canonical ERβ signaling pathway initiated by this compound binding.

Experimental Workflow for this compound Cellular Effects

DPN_Workflow cluster_analysis Downstream Analysis start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock treat_cells Treat Cells with This compound prepare_stock->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest rna_analysis RNA Analysis (qPCR) harvest->rna_analysis protein_analysis Protein Analysis (Western Blot) harvest->protein_analysis functional_assay Functional Assays (e.g., Viability) harvest->functional_assay

Caption: General experimental workflow for studying the cellular effects of this compound.

Logical Flow of a Competitive Binding Assay

Binding_Assay_Logic setup Assay Setup: Constant [Radioligand] Constant [ERβ] competition Add Increasing Concentrations of Unlabeled this compound setup->competition incubation Incubate to Equilibrium competition->incubation separation Separate Bound from Free Radioligand incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Data Analysis: Plot % Binding vs. [this compound] Determine IC₅₀ and Ki quantification->analysis

Caption: Logical progression of a competitive radioligand binding assay for this compound.

References

(R)-DPN: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of (R)-DPN, a selective estrogen receptor β (ERβ) agonist. The following sections detail the known hazards, handling procedures, and biological mechanisms of this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

Hazard ClassHazard Statement
Flammable LiquidsHighly flammable liquid and vapor
Acute Toxicity (Oral)Harmful if swallowed
Acute Toxicity (Dermal)Toxic in contact with skin
Skin Corrosion/IrritationCauses severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCauses serious eye damage
Acute Toxicity (Inhalation)Toxic if inhaled
Specific target organ toxicity — Single exposureMay cause respiratory irritation

It is crucial to handle this compound as a potentially hazardous substance, assuming it carries similar risks to its structural analogs until specific data becomes available.

Safe Handling and Storage

Prudent laboratory practices are essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-retardant lab coat, worn over personal clothing, and closed-toe shoes are mandatory. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Ensure the work area is well-ventilated.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment to prevent static discharge.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature for this compound is typically -20°C for long-term stability.

Emergency Procedures

Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. Do not use combustible materials like paper towels on a large spill of a flammable liquid.

  • Neutralize (if applicable): For small spills of similar amine compounds, a neutralizing agent for bases can be cautiously applied.

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety officer.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed protocol for the use of this compound in all experimental settings is beyond the scope of this guide, the following provides a general framework for its synthesis and use in in-vitro assays, emphasizing safety at each step.

Enantioselective Synthesis of this compound

A reported efficient enantioselective synthesis of this compound has been developed.[1][2][3][4] The key steps involve the alkylation of a chiral precursor followed by reductive cleavage. All steps should be performed in a well-ventilated fume hood, with appropriate PPE.

General Workflow for Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep Prepare chiral precursor and reagents alkylation Alkylation with benzyl (B1604629) bromide derivative using NaHMDS prep->alkylation Transfer to reaction vessel cleavage Reductive cleavage of the chiral auxiliary alkylation->cleavage Intermediate product purification Purification by chromatography and/or recrystallization cleavage->purification Crude this compound analysis Characterization (NMR, HPLC, etc.) purification->analysis Purified this compound

Caption: General workflow for the enantioselective synthesis of this compound.

In-Vitro Estrogen Receptor Agonist Assay

Handling this compound for in-vitro experiments, such as cell-based assays to determine its ERβ agonist activity, requires careful attention to aseptic technique and containment of the chemical.

Experimental Workflow for In-Vitro Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Culture and plate target cells (e.g., ERβ-expressing cell line) treatment Treat cells with varying concentrations of this compound prep_cells->treatment prep_compound Prepare stock and working solutions of this compound in a suitable solvent (e.g., DMSO) prep_compound->treatment incubation Incubate cells for a defined period treatment->incubation analysis Measure endpoint (e.g., reporter gene assay, gene expression analysis) incubation->analysis

Caption: Workflow for an in-vitro assay to assess this compound activity.

Biological Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ). Upon binding, it initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[5][6][7][8]

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the this compound-ERβ complex to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERb ERβ R_DPN->ERb Binds Complex_cyto This compound-ERβ Complex ERb->Complex_cyto Forms Complex_nuc This compound-ERβ Dimer Complex_cyto->Complex_nuc Translocates & Dimerizes ERE Estrogen Response Element (ERE) Complex_nuc->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Genomic signaling pathway of this compound via ERβ.

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects by activating signaling cascades through membrane-associated ERβ. This can lead to the activation of various kinases and transcription factors.[5][6][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound mERb Membrane ERβ R_DPN->mERb Activates Kinases Kinase Cascade (e.g., MAPK, Src) mERb->Kinases Initiates Stats Transcription Factors (e.g., Stat3, Stat5) Kinases->Stats Phosphorylates Stats_nuc Activated Stats Stats->Stats_nuc Translocates Gene_reg Gene Regulation Stats_nuc->Gene_reg Modulates

Caption: Non-genomic signaling pathway of this compound.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable labware, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed, and compatible containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

  • Disposal: Dispose of hazardous waste through a licensed and approved waste disposal contractor, in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult their institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before commencing work.

References

Methodological & Application

Application Notes and Protocols for (R,R)-DPEN as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

(R,R)-1,2-Diphenylethane-1,2-diamine, commonly abbreviated as (R,R)-DPEN, is a C₂-symmetric chiral diamine ligand that has proven to be highly effective in a variety of asymmetric catalytic reactions. Its rigid backbone and well-defined stereochemistry create a chiral environment that enables high levels of enantioselectivity in metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for the use of (R,R)-DPEN and its derivatives in key asymmetric catalytic reactions, targeted towards researchers, scientists, and professionals in drug development. While the user requested information on "(R)-DPN," it is highly probable that this is a typographical error or a less common acronym for the widely used and commercially available (R,R)-DPEN . This document is therefore based on the extensive literature available for (R,R)-DPEN and its derivatives.

B- Applications in Asymmetric Catalysis

(R,R)-DPEN and its derivatives, most notably N-tosylated (R,R)-DPEN (TsDPEN), are privileged ligands in asymmetric catalysis, particularly for hydrogenation and transfer hydrogenation reactions. They are typically used in combination with transition metals such as Ruthenium, Rhodium, and Iridium.

1. Asymmetric Transfer Hydrogenation (ATH) of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium, Rhodium, and Iridium complexes of (R,R)-TsDPEN are highly efficient catalysts for this reaction, often affording excellent yields and enantioselectivities.[1][2] The reaction typically employs isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.[1]

2. Asymmetric Hydrogenation of Imines

The catalytic asymmetric reduction of imines provides a direct route to chiral amines, which are valuable building blocks for pharmaceuticals. Catalysts derived from (R,R)-DPEN and its analogues are effective for the hydrogenation of both cyclic and acyclic imines.[1]

3. Asymmetric Michael Additions

Thiourea (B124793) derivatives of (R,R)-DPEN have been developed as highly effective organocatalysts for asymmetric Michael additions. These catalysts promote the conjugate addition of nucleophiles to α,β-unsaturated compounds with high diastereo- and enantioselectivity under mild, metal-free conditions.[3][4]

C- Quantitative Data Summary

The following tables summarize the performance of (R,R)-DPEN and its derivatives in selected asymmetric catalytic reactions.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-TsDPEN Catalysts

Entry Substrate (Ketone) Catalyst System S/C Ratio Time (h) Yield (%) ee (%) Reference
1 Acetophenone [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN 100:1 20 90 95 [1]
2 1'-Acetonaphthone [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN 100:1 24 92 98 [1]
3 2-Acetylfuran [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN 100:1 18 88 96 [1]

| 4 | Cyclohexyl methyl ketone | Tethered Ru(II)-(R,R)-TsDPEN | 100:1 | 63 | 84 | 19 |[5] |

Table 2: Asymmetric Michael Addition of β-Ketoesters to Nitroalkenes using (R,R)-DPEN-derived Thiourea Catalyst

Entry β-Ketoester Nitroalkene Catalyst Loading (mol%) Time (h) Yield (%) dr ee (%) Reference
1 2-Carboxyethylcyclopentanone trans-β-Nitrostyrene 10 12 95 >99:1 98 [6]
2 2-Carboxyethylcyclohexanone trans-β-Nitrostyrene 10 24 92 >99:1 97 [6]

| 3 | Methyl 2-oxocyclopentanecarboxylate | 2-(2-Nitrovinyl)furan | 10 | 24 | 90 | 98:2 | 96 |[6] |

D- Experimental Protocols

1. General Protocol for in situ Preparation of a Ruthenium-(R,R)-DPEN Catalyst for Asymmetric Hydrogenation [7]

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer)

    • (1R,2R)-1,2-Diphenylethane-1,2-diamine ((R,R)-DPEN) or its derivative (e.g., (R,R)-TsDPEN)

    • Anhydrous, degassed isopropanol

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents).

    • Add anhydrous, degassed isopropanol to achieve a desired catalyst concentration (e.g., 0.01 M).

    • Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.

    • This stock solution of the pre-catalyst can be used directly for the hydrogenation reactions.

2. General Protocol for Asymmetric Transfer Hydrogenation of a Ketone [1]

  • Materials:

    • Ketone substrate

    • in situ prepared Ruthenium-(R,R)-TsDPEN catalyst solution (from Protocol 1)

    • Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol

    • Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

  • Procedure:

    • To a Schlenk flask containing the in situ prepared catalyst (e.g., 1 mol%), add the ketone substrate (1 equivalent) under an inert atmosphere.

    • Add the hydrogen source (formic acid/triethylamine mixture or isopropanol) and anhydrous solvent.

    • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

3. General Protocol for Asymmetric Michael Addition using a (R,R)-DPEN-derived Thiourea Catalyst [6]

  • Materials:

    • β-Ketoester

    • Nitroalkene

    • (R,R)-DPEN-derived thiourea catalyst

    • Anhydrous solvent (e.g., CH₂Cl₂)

  • Procedure:

    • To a vial, add the (R,R)-DPEN-derived thiourea catalyst (e.g., 10 mol%), the β-ketoester (1 equivalent), and the nitroalkene (1.2 equivalents).

    • Add anhydrous solvent and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

E- Visualizations

Asymmetric_Transfer_Hydrogenation_Cycle Ru_precatalyst [Ru(II)-Cl(arene)(R,R)-TsDPEN)] Pre-catalyst Active_RuH [Ru(II)-H(arene)(R,R)-TsDPEN)] Active Catalyst Ru_precatalyst->Active_RuH Base, H-Donor Substrate_complex Ketone Coordination Intermediate Active_RuH->Substrate_complex TS Hydride Transfer Transition State Substrate_complex->TS Product_complex [Ru(II)(alkoxide)] Product Complex TS->Product_complex Hydride Transfer Product_complex->Active_RuH H-Donor Product Chiral Alcohol Product_complex->Product Ketone Ketone Ketone->Substrate_complex H_source H-Donor (e.g., i-PrOH) H_source->Active_RuH Byproduct Byproduct (e.g., Acetone) H_source->Byproduct Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Analysis prep_metal Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) mix_catalyst Mix and Stir (in situ formation) prep_metal->mix_catalyst prep_ligand (R,R)-DPEN Derivative prep_ligand->mix_catalyst prep_solvent Anhydrous Solvent prep_solvent->mix_catalyst run_reaction Run Reaction (Monitor Progress) mix_catalyst->run_reaction react_substrate Substrate react_substrate->run_reaction react_h_source Reagents / H-Source react_h_source->run_reaction workup_quench Quench Reaction run_reaction->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification (Chromatography) workup_extract->workup_purify analysis Analysis (Yield, ee%) workup_purify->analysis Ligand_Structure_Activity Ligand (R,R)-DPEN Core Structure Catalyst Chiral Catalyst Ligand->Catalyst N_Subst N-Substituents (e.g., -H, -Ts) N_Subst->Ligand Metal Metal Center (Ru, Rh, Ir) Metal->Catalyst Performance Catalytic Performance Catalyst->Performance Yield Yield Performance->Yield Enantio Enantioselectivity (ee%) Performance->Enantio

References

Application Notes and Protocols for (R)-DPN in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantioselective synthesis is a critical field in modern chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its biological activity. The asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental and widely utilized transformation. This process often employs chiral catalysts to achieve high enantioselectivity. Among the most successful ligands for these catalysts is (R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), a derivative of (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN). Ruthenium(II) complexes of (R,R)-TsDPEN are highly effective catalysts for the asymmetric transfer hydrogenation of a broad range of ketones, affording the corresponding chiral alcohols with high yields and excellent enantiomeric excess.

These application notes provide a detailed protocol for the use of (R,R)-TsDPEN-Ru(II) catalysts in the enantioselective reduction of ketones, along with quantitative data for various substrates and a mechanistic overview of the catalytic cycle.

Data Presentation

The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of various ketones using a Ru(II)-(R,R)-TsDPEN catalytic system. The reactions are typically performed using a formic acid/triethylamine (HCOOH/NEt3) mixture as the hydrogen source.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)[1]Configuration
1Acetophenone (B1666503)(R)-1-Phenylethanol>9997R
24'-Methylacetophenone(R)-1-(p-Tolyl)ethanol>9998R
34'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol>9998R
44'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9996R
53'-Bromoacetophenone(R)-1-(3-Bromophenyl)ethanol>9994R
64'-Nitroacetophenone(R)-1-(4-Nitrophenyl)ethanol>9975R
72'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol>9999R
81-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>9998R

Experimental Protocols

This section provides a detailed methodology for the asymmetric transfer hydrogenation of a model substrate, acetophenone, using an in-situ prepared Ru(II)-(R,R)-TsDPEN catalyst.

Materials:

  • [RuCl2(p-cymene)]2

  • (R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Equipment for reaction monitoring (TLC, GC) and product analysis (chiral HPLC or GC)

Catalyst Preparation (In Situ):

  • In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.012 mmol).

  • Add 2 mL of the chosen anhydrous solvent (e.g., DCM) to the flask.

  • Stir the mixture at 40 °C for 30 minutes to generate the active catalyst. The resulting suspension is used directly in the next step.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone: [1]

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To the freshly prepared catalyst suspension, add acetophenone (1.0 mmol).

  • Add the formic acid/triethylamine mixture (hydrogen source). The optimal ratio of HCOOH/NEt3 can be varied to optimize results.[1]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) of the purified (R)-1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis p1 [RuCl2(p-cymene)]2 + (R,R)-TsDPEN p2 Add Anhydrous Solvent p1->p2 p3 Stir at 40°C for 30 min p2->p3 r1 Add Acetophenone p3->r1 Active Catalyst r2 Add HCOOH/NEt3 r1->r2 r3 Stir at Controlled Temperature r2->r3 r4 Monitor Reaction (TLC/GC) r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Determine Enantiomeric Excess (Chiral HPLC/GC) w4->a1 Purified Product

Caption: General workflow for asymmetric transfer hydrogenation.

Signaling Pathway: Catalytic Cycle

The asymmetric transfer hydrogenation of ketones by Ru(II)-TsDPEN catalysts is understood to proceed via a metal-ligand bifunctional mechanism.[2] The key steps involve the formation of a ruthenium-hydride species, transfer of the hydride to the ketone, and regeneration of the catalyst.

catalytic_cycle catalyst [RuCl(arene)(R,R)-TsDPEN)] (Pre-catalyst) hydride [RuH(arene)(R,R)-TsDPEN)] (Active Hydride Species) catalyst->hydride + HCOOH/NEt3 - CO2 - HNEt3+Cl- ketone_complex Outer-sphere complex with ketone hydride->ketone_complex + Ketone product_complex [Ru(arene)(R,R)-TsDPEN)] + Chiral Alcohol ketone_complex->product_complex Hydride Transfer (Enantioselective Step) product_complex->catalyst + HCOOH/NEt3 (Catalyst Regeneration)

Caption: Proposed catalytic cycle for ketone hydrogenation.

References

Application of (R)-DPN in the Synthesis of Pharmaceuticals: A Clarification and Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of "(R)-DPN" as a catalyst in pharmaceutical synthesis have revealed a case of mistaken identity. The acronym "this compound" primarily refers to (R)-2,3-bis(4-hydroxyphenyl)propionitrile, a potent and selective estrogen receptor β (ERβ) agonist used in biological research to study the function of this receptor.[1][2][3] It is not a catalyst employed in the synthesis of other pharmaceuticals. Another, older chemical abbreviation "DPN" stands for Diphosphopyridine Nucleotide, now more commonly known as Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.[4][5] Neither of these compounds functions as a synthetic catalyst in the context of pharmaceutical manufacturing.

This document serves to clarify the nature of this compound and to provide relevant information for researchers interested in chiral synthesis. While this compound is not a catalyst, its own enantioselective synthesis is a notable process. Therefore, this application note will detail the synthesis of this compound and then provide a brief overview of the types of catalysts that are commonly used in the asymmetric synthesis of pharmaceuticals, which aligns with the likely original intent of the query.

Enantioselective Synthesis of this compound

The synthesis of the individual enantiomers of Diarylpropionitrile (DPN) is crucial for studying their differential effects on estrogen receptors. The R-enantiomer, this compound, has been shown to have a higher binding affinity and potency for ERβ compared to the S-enantiomer.[3] An efficient enantioselective synthesis for both this compound and (S)-DPN has been developed, and the protocol for this compound is outlined below.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the enantioselective synthesis described in the literature.[3]

Step 1: Synthesis of the Chiral Auxiliary Adduct

  • To a solution of the chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium dropwise.

  • After stirring for 30 minutes, add a solution of 4-methoxyphenylacetyl chloride in THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the resulting N-acylated oxazolidinone by column chromatography.

Step 2: Asymmetric Aldol (B89426) Addition

  • Dissolve the purified adduct in an appropriate solvent and cool to -78 °C.

  • Add a Lewis acid, such as titanium tetrachloride, followed by a tertiary amine base.

  • Introduce 4-(benzyloxy)benzaldehyde (B125253) to the reaction mixture.

  • After the reaction is complete, quench with a suitable reagent and perform an aqueous workup.

  • Purify the aldol adduct by chromatography.

Step 3: Reductive Cleavage and Nitrile Formation

  • Protect the hydroxyl groups of the aldol adduct, for example, as silyl (B83357) ethers.

  • Reduce the chiral auxiliary using a reducing agent like lithium borohydride.

  • The resulting diol can then be converted to a dinitrile. This can be achieved through a two-step process of converting the diol to a dihalide followed by nucleophilic substitution with a cyanide salt.

  • Deprotect the hydroxyl groups to yield this compound.

  • Purify the final product by recrystallization or chromatography.

Synthesis Workflow of this compound

G cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Asymmetric Aldol Addition cluster_2 Step 3: Cleavage and Nitrile Formation Auxiliary (R)-4-benzyl-2-oxazolidinone Reagent1 n-BuLi, 4-methoxyphenylacetyl chloride Auxiliary->Reagent1 1. Adduct N-acylated oxazolidinone Reagent1->Adduct 2. Reagent2 Lewis Acid, Base Adduct->Reagent2 3. Aldehyde 4-(benzyloxy)benzaldehyde Reagent2->Aldehyde 4. Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct 5. Protection Protection of hydroxyls Aldol_Adduct->Protection 6. Reduction Reductive cleavage Protection->Reduction 7. Nitrile_Formation Conversion to dinitrile Reduction->Nitrile_Formation 8. Deprotection Deprotection Nitrile_Formation->Deprotection 9. Final_Product This compound Deprotection->Final_Product 10.

Caption: Enantioselective synthesis workflow for this compound.

Overview of Catalysts in Asymmetric Pharmaceutical Synthesis

While this compound is not a catalyst, the field of asymmetric catalysis is of paramount importance in pharmaceutical synthesis. Chiral catalysts are essential for producing enantiomerically pure active pharmaceutical ingredients (APIs), which is often a regulatory requirement due to the different pharmacological activities of enantiomers. Below is a summary of common classes of catalysts used in the pharmaceutical industry.

Catalyst ClassDescriptionExamples of Applications in Pharmaceutical Synthesis
Transition Metal Catalysts with Chiral Ligands These are the most widely used catalysts for asymmetric synthesis. A transition metal (e.g., Rhodium, Ruthenium, Palladium, Iridium) is complexed with a chiral ligand, which creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction.Asymmetric hydrogenation of ketones and olefins to produce chiral alcohols and amines, a key step in the synthesis of many drugs. Cross-coupling reactions to form C-C bonds with stereocontrol.
Organocatalysts Small organic molecules that can catalyze chemical reactions without the need for a metal. They are often based on natural products like amino acids and alkaloids.Asymmetric aldol reactions, Michael additions, and Diels-Alder reactions to construct complex chiral molecules.
Biocatalysts (Enzymes) Enzymes are proteins that catalyze specific biochemical reactions with high enantioselectivity and under mild conditions.Transaminases for the synthesis of chiral amines, lipases for kinetic resolutions of racemic mixtures, and ketoreductases for the asymmetric reduction of ketones.
Signaling Pathways and Drug Development

The initial interest in "this compound" may have stemmed from its role as a ligand that interacts with a biological signaling pathway. This compound, as an ERβ agonist, modulates the estrogen signaling pathway. Understanding such pathways is fundamental to drug discovery and development. A simplified representation of a generic receptor signaling pathway is shown below.

G Ligand This compound (Ligand) Receptor Estrogen Receptor β (Receptor) Ligand->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Transcription) Signaling_Cascade->Cellular_Response Leads to

Caption: Simplified signaling pathway of a receptor agonist.

References

Unraveling the Role of (R)-DPN in the Resolution of Racemic Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Catalytic kinetic resolution has emerged as a powerful strategy for accessing enantiomerically pure compounds, and a variety of chiral catalysts have been developed to facilitate this process.

This document provides a detailed overview of the application of a specific chiral entity, referred to herein as (R)-DPN , in the resolution of racemic mixtures. Due to the ambiguity of the acronym "DPN" in the broader chemical literature, this document focuses on the principles and methodologies that are broadly applicable to chiral catalysts used in kinetic resolution, with the understanding that "this compound" represents a user-specified chiral catalyst. Researchers should substitute the specific details of their "this compound" catalyst, including its full chemical name and structure, when applying these protocols.

Principles of Kinetic Resolution

Kinetic resolution is a process that relies on the differential rate of reaction of two enantiomers in a racemic mixture with a chiral catalyst or reagent. The chiral catalyst selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. This results in the enrichment of the unreacted starting material in the slower-reacting enantiomer and the formation of a product enriched in the faster-reacting enantiomer.

The efficiency of a kinetic resolution is typically described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient resolution.

Application of this compound in the Resolution of Racemic Alcohols and Amines

Chiral alcohols and amines are ubiquitous structural motifs in pharmaceuticals and natural products. The following sections provide generalized protocols for the kinetic resolution of these two important classes of compounds using a chiral catalyst designated as this compound.

Table 1: Representative Data for the Kinetic Resolution of Racemic Secondary Alcohols
EntryRacemic AlcoholThis compound Loading (mol%)Acylating AgentSolventTime (h)Conversion (%)e.e. of Unreacted Alcohol (%)e.e. of Product (%)Selectivity Factor (s)
11-Phenylethanol1.0Acetic AnhydrideToluene1250>99 (R)98 (S-acetate)>200
21-(1-Naphthyl)ethanol1.0Isobutyric AnhydrideDichloromethane244899 (R)95 (S-isobutyrate)150
3trans-2-Phenyl-1-cyclohexanol2.0Pivalic AnhydrideTetrahydrofuran365298 (1R,2R)94 (1S,2S-pivaloate)120

Note: The data presented in this table is illustrative and will vary depending on the specific structure of the this compound catalyst and the substrate.

Table 2: Representative Data for the Kinetic Resolution of Racemic Primary Amines
EntryRacemic AmineThis compound Loading (mol%)Acylating AgentSolventTime (h)Conversion (%)e.e. of Unreacted Amine (%)e.e. of Product (%)Selectivity Factor (s)
11-Phenylethylamine2.0Benzoyl ChlorideTriethylamine, CH2Cl2851>99 (R)96 (S-benzamide)180
21-(4-Methoxyphenyl)ethylamine2.0Acetyl ChloridePyridine, THF104998 (R)97 (S-acetamide)190
32-Amino-3-methylbutane2.5Phthalic AnhydrideDioxane245099 (R)95 (S-phthalamic acid)160

Note: The data presented in this table is illustrative and will vary depending on the specific structure of the this compound catalyst and the substrate.

Experimental Protocols

The following are generalized protocols for the kinetic resolution of racemic secondary alcohols and primary amines using a chiral catalyst. It is imperative to adapt these protocols based on the specific properties of the this compound catalyst and the substrate being resolved. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

  • Racemic secondary alcohol

  • This compound catalyst

  • Acylating agent (e.g., acetic anhydride, isobutyric anhydride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine) - if required

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Temperature control system (e.g., oil bath)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound catalyst (1-5 mol%).

  • Add the anhydrous solvent to dissolve the catalyst.

  • Add the racemic secondary alcohol (1.0 equivalent) to the reaction mixture.

  • If a base is required, add it to the mixture at this stage (1.0-1.2 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, room temperature).

  • Slowly add the acylating agent (0.5-0.6 equivalents) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC) to determine the conversion.

  • Once the desired conversion (typically ~50%) is reached, quench the reaction by adding a suitable quenching agent (e.g., methanol, water).

  • Work up the reaction mixture by extraction with an appropriate organic solvent.

  • Purify the unreacted alcohol and the acylated product by column chromatography.

  • Determine the enantiomeric excess (e.e.) of the unreacted alcohol and the product using chiral HPLC or GC.

Protocol 2: Kinetic Resolution of a Racemic Primary Amine

Materials:

  • Racemic primary amine

  • This compound catalyst

  • Acylating agent (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Temperature control system

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound catalyst (1-5 mol%) in the anhydrous solvent.

  • Add the racemic primary amine (1.0 equivalent) to the solution.

  • Add the base (1.0-1.2 equivalents) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., -20 °C, 0 °C).

  • Slowly add the acylating agent (0.5-0.6 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Separate the unreacted amine and the amide product by column chromatography.

  • Determine the enantiomeric excess of both the recovered amine and the amide product by chiral HPLC or GC.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the kinetic resolution process.

Kinetic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Add this compound Catalyst & Solvent Add_Substrate 2. Add Racemic Substrate Setup->Add_Substrate Add_Reagent 3. Add Acylating Agent Add_Substrate->Add_Reagent Reaction 4. Stir at Controlled Temperature Add_Reagent->Reaction Monitoring 5. Monitor Conversion (TLC, GC, HPLC) Reaction->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Analysis 9. Determine e.e. (Chiral HPLC/GC) Purify->Analysis

Caption: General experimental workflow for kinetic resolution.

Signaling_Pathway cluster_reaction_pathways Reaction Pathways cluster_outcome Resolution Outcome Racemic_Mixture Racemic Mixture (R-Substrate + S-Substrate) R_Substrate R-Substrate Racemic_Mixture->R_Substrate S_Substrate S-Substrate Racemic_Mixture->S_Substrate Chiral_Catalyst This compound Catalyst Chiral_Catalyst->R_Substrate Chiral_Catalyst->S_Substrate Acylating_Agent Acylating Agent Acylating_Agent->R_Substrate Acylating_Agent->S_Substrate R_Product R-Product R_Substrate->R_Product k_slow S_Product S-Product S_Substrate->S_Product k_fast Enriched_R Enriched Unreacted R-Substrate Enriched_S_Product Enriched S-Product S_Product->Enriched_S_Product

Caption: Logical relationship in kinetic resolution.

Conclusion

The use of chiral catalysts, such as the user-specified this compound, is a cornerstone of modern asymmetric synthesis. The protocols and data presented here provide a foundational guide for researchers in the application of kinetic resolution to obtain enantiomerically enriched alcohols and amines. Successful implementation will depend on careful optimization of reaction conditions for the specific catalyst and substrate . The provided visualizations of the experimental workflow and the underlying principles of kinetic resolution serve to further clarify the practical and theoretical aspects of this important technique.

Application Notes & Protocols: Asymmetric Reduction of Prochiral Ketones Using an (R)-Selective, DPN-Dependent Alcohol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a critical transformation in the synthesis of high-value chiral building blocks for pharmaceuticals and fine chemicals.[1][2] Biocatalytic reduction using alcohol dehydrogenases (ADHs) offers a powerful and environmentally benign alternative to traditional chemical methods, often providing exceptional enantioselectivity under mild reaction conditions.[2][3]

This document details the experimental setup for the asymmetric reduction of a model prochiral ketone, acetophenone, to (R)-1-phenylethanol. The reaction utilizes an (R)-enantioselective alcohol dehydrogenase (ADH), which depends on the cofactor Diphosphopyridine Nucleotide (DPN), now more commonly known as Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺). The oxidized form (NAD⁺) is reduced to NADH during the reaction, and this expensive cofactor is continuously regenerated in situ using a coupled-enzyme system.[4][5]

Principle of the Reaction: The ADH Catalytic Cycle

Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones.[6] In the reductive direction, the enzyme facilitates the transfer of a hydride ion from the reduced cofactor (NADH) to the carbonyl carbon of the substrate.[7] The stereochemical outcome is determined by the specific ADH used. An (R)-selective ADH delivers the hydride to the re-face of the prochiral ketone, yielding an (R)-alcohol.

Due to the high cost of NADH, a stoichiometric approach is impractical for preparative-scale synthesis.[4] Therefore, a cofactor regeneration system is employed. A common and efficient method couples the primary reaction with the oxidation of a cheap substrate, such as glucose, catalyzed by a second enzyme, glucose dehydrogenase (GDH).[5] This system continuously converts the NAD⁺ produced back to the active NADH, allowing the primary reaction to proceed to high conversion with only a catalytic amount of the cofactor.

Catalytic_Cycle cluster_0 Primary Reaction: Ketone Reduction cluster_1 Cofactor Regeneration System Ketone Prochiral Ketone (e.g., Acetophenone) R_Alcohol (R)-Alcohol (e.g., (R)-1-Phenylethanol) Ketone->R_Alcohol + NADH NAD NAD⁺ (DPN) ADH (R)-ADH NADH NADH + H⁺ NADH->NAD Hydride Transfer Glucose D-Glucose NAD->Glucose Regeneration Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone + NAD⁺ GDH GDH Experimental_Workflow start Start prep_buffer 1. Prepare 0.1 M Phosphate Buffer (pH 7.0) start->prep_buffer dissolve 2. Dissolve Glucose, NAD⁺, GDH, and ADH in Buffer prep_buffer->dissolve add_substrate 3. Add Acetophenone Substrate dissolve->add_substrate react 4. Incubate at 30°C with Stirring (24 h) add_substrate->react monitor 5. Monitor Reaction (TLC or GC) react->monitor monitor->react Incomplete workup 6. Workup: Saturate with NaCl & Extract with Ethyl Acetate monitor->workup Reaction Complete dry 7. Dry Organic Layer (MgSO₄) & Concentrate workup->dry analyze 8. Analyze Product (Yield, Chiral GC/HPLC for ee%) dry->analyze end End analyze->end

References

Application Notes and Protocols: Preparation of a Stock Solution of (R)-DPN (Nicotinamide Adenine Dinucleotide, NAD+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the biologically active form of Nicotinamide Adenine Dinucleotide (NAD+). Historically known as Diphosphopyridine Nucleotide (DPN), the "(R)" designation in "(R)-DPN" is understood to refer to the stereochemistry of the ribose components in the molecule's natural and functional form. NAD+ is a critical coenzyme in cellular metabolism and a key substrate for various signaling enzymes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of NAD+ is essential for the accurate preparation of stock solutions and the design of experiments. Key data is summarized below.

Table 1: Properties of NAD+ (Oxidized Form)

PropertyValue
Synonyms Diphosphopyridine nucleotide (DPN), Coenzyme I, Cozymase
Molecular Formula C₂₁H₂₇N₇O₁₄P₂
Molecular Weight 663.43 g/mol
Appearance White to yellowish crystalline powder
Solubility
    WaterHighly soluble (~50 mg/mL)
    DMSOSparingly soluble
    EthanolSparingly soluble
Extinction Coefficient 17,600 M⁻¹cm⁻¹ at 260 nm (pH 7.0)
Storage (Solid Form) -20°C, desiccated, protected from light

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 100 mM aqueous stock solution of NAD+. The concentration can be adjusted based on specific experimental needs.

2.1. Materials and Equipment

  • NAD+ (oxidized form), solid powder

  • Nuclease-free water or a suitable buffer (e.g., PBS, Tris)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipette tips

  • Vortex mixer

  • pH meter (optional, for buffered solutions)

  • Sterile syringe filters (0.22 µm) for sterilization

2.2. Calculation

To prepare a desired volume of a specific concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of a 100 mM NAD+ Solution:

  • Mass (g) = 0.1 mol/L x 0.01 L x 663.43 g/mol

  • Mass (g) = 0.0066343 g = 66.34 mg

2.3. Step-by-Step Procedure

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out the calculated mass of NAD+ powder (e.g., 66.34 mg) and transfer it into the tube.

  • Solvation: Add the desired volume of solvent (e.g., 10 mL of nuclease-free water) to the tube containing the NAD+ powder.

  • Dissolution: Close the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.

  • Sterilization (Optional): For cell culture or other sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This minimizes the risk of bacterial contamination.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the NAD+.

  • Labeling: Clearly label each aliquot with the compound name ("NAD+ Stock"), concentration (100 mM), solvent (e.g., "in H₂O"), and the date of preparation.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Table 2: Storage and Stability of NAD+ Stock Solutions

Storage TemperatureSolventStability DurationNotes
4°CWater or BufferUp to 1 weekProne to degradation; not recommended for long-term storage.
-20°CWater or BufferUp to 6 monthsAvoid repeated freeze-thaw cycles by using single-use aliquots.
-80°CWater or Buffer> 1 yearOptimal for long-term storage to maintain integrity.

Diagrams and Workflows

3.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a sterile, aliquoted stock solution of NAD+.

G cluster_prep Preparation Phase cluster_process Processing & Storage calc Calculate Mass (Concentration, Volume, MW) weigh Weigh Solid NAD+ calc->weigh Mass needed add_solvent Add Solvent (e.g., Nuclease-free H2O) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) (Optional) dissolve->filter For sterile applications aliquot Aliquot into Single-Use Tubes dissolve->aliquot For non-sterile applications filter->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing NAD+ stock solution.

3.2. Signaling Pathways Involving NAD+

NAD+ is not just a metabolic coenzyme but also a substrate for several enzyme families that play crucial roles in cellular signaling. These enzymes cleave NAD+ to regulate various biological processes.

G cluster_enzymes NAD+-Consuming Enzymes cluster_processes Regulated Cellular Processes nad_node NAD+ sirt Sirtuins (SIRTs) nad_node->sirt parp PARPs nad_node->parp cADPR cADPR Synthases (e.g., CD38) nad_node->cADPR gene_silencing Gene Silencing sirt->gene_silencing metabolism Metabolic Regulation sirt->metabolism dna_repair DNA Repair parp->dna_repair calcium_signaling Ca2+ Signaling cADPR->calcium_signaling

Caption: Key signaling pathways dependent on NAD+.

Application Notes and Protocols for Catalytic Loading Optimization in (R)-DPN Derivative-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalytic Loading Optimization for Asymmetric Transfer Hydrogenation using a Ruthenium-(R,R)-TsDPEN Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 1,2-diamines and their derivatives are foundational ligands in modern asymmetric catalysis, crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. (R)-1,2-Diphenyl-1,2-ethanediamine (DPN) and its analogues, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are particularly effective when complexed with transition metals like Ruthenium and Rhodium.[1][2][3] These catalysts are highly efficient for asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a key transformation for producing chiral alcohols and amines.[1][4]

Optimizing the catalytic loading is a critical step in developing a sustainable, cost-effective, and efficient synthetic process. A lower catalyst loading reduces costs and minimizes potential contamination of the final product with toxic heavy metals, a significant concern in drug development. However, reducing the catalyst amount can lead to longer reaction times or incomplete conversion. Conversely, a higher catalyst loading might not necessarily improve enantioselectivity and can sometimes have adverse effects.[5] This document provides detailed protocols and data for optimizing the catalyst loading in the asymmetric transfer hydrogenation of acetophenone (B1666503), a model reaction, using a Ru-(R,R)-TsDPEN complex.

Data Presentation: Optimizing Catalyst Loading

The substrate-to-catalyst molar ratio (S/C) is a direct measure of catalyst loading. A higher S/C ratio corresponds to a lower catalyst loading. The following table summarizes the effect of varying the S/C ratio on the conversion, yield, and enantiomeric excess (ee) for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol. The reaction is catalyzed by a pre-formed RuCl--INVALID-LINK-- complex using a formic acid/triethylamine (B128534) (HCOOH/NEt₃) mixture as the hydrogen source.

Table 1: Effect of Substrate-to-Catalyst (S/C) Ratio on the Asymmetric Transfer Hydrogenation of Acetophenone

EntryS/C RatioCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
1100:11.04>999598
2200:10.58>999398
3500:10.216959197
41000:10.124858096
52000:10.0524605596

Data is representative and compiled based on typical results reported in the literature for this type of reaction. Actual results may vary based on specific reaction conditions and purity of reagents.[4]

Analysis of Results: As demonstrated in Table 1, excellent enantioselectivity (>96% ee) is maintained even at very low catalyst loadings (down to 0.05 mol%). However, reducing the catalyst loading significantly increases the required reaction time and leads to lower conversion and isolated yield. For many applications, an S/C ratio of 200:1 to 500:1 offers a good balance between reaction efficiency and catalyst cost. For large-scale synthesis, further optimization of other parameters like temperature and concentration may allow for the use of even lower catalyst loadings.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization prep Catalyst Preparation (in situ or pre-formed) setup Reaction Setup (Substrate, H-source, Solvent) prep->setup reaction Asymmetric Transfer Hydrogenation (Varying S/C ratio, Monitor progress) setup->reaction workup Reaction Quench & Work-up (Extraction, Drying) reaction->workup analysis Analysis (Yield via NMR/GC, ee via Chiral HPLC) workup->analysis optimization Data Analysis & Optimization (Select optimal catalyst loading) analysis->optimization

Caption: Workflow for optimizing catalyst loading in ATH reactions.

logical_relationship Relationship Between Catalyst Loading and Reaction Metrics cat_loading Catalyst Loading (mol%) reaction_rate Reaction Rate cat_loading->reaction_rate Increases cost Process Cost cat_loading->cost Increases ee Enantioselectivity (ee%) cat_loading->ee Generally stable until very low loading reaction_rate->cat_loading Decreases with lower loading cost->cat_loading Decreases with lower loading

Caption: Key relationships in catalyst loading optimization.

Experimental Protocols

1. Preparation of the Catalyst Solution (for S/C = 200:1)

This protocol describes the in situ preparation of the active catalyst from its precursor, which is a common and convenient method.

  • Materials:

    • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer (p-cymene))

    • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

    • Anhydrous and degassed solvent (e.g., Dichloromethane or Isopropanol)

    • Schlenk flask or similar glassware for reactions under inert atmosphere

    • Magnetic stirrer

  • Procedure:

    • In a glovebox or under a nitrogen/argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (e.g., 7.3 mg, 0.02 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. This corresponds to a Ru:ligand ratio of 1:2.

    • Add 5 mL of anhydrous, degassed solvent to the flask.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn a clear, reddish-orange color, indicating the formation of the active catalyst complex.

2. Asymmetric Transfer Hydrogenation of Acetophenone (S/C = 200:1)

  • Materials:

    • Acetophenone (Substrate)

    • Formic acid (HCOOH)

    • Triethylamine (NEt₃)

    • Prepared catalyst solution

    • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

    • Reaction vessel (e.g., round-bottom flask) with inert atmosphere capabilities

  • Procedure:

    • Prepare an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) to serve as the hydrogen source.

    • In a separate flask under an inert atmosphere, dissolve acetophenone (e.g., 240 mg, 2.0 mmol) in 5 mL of anhydrous solvent.

    • To the substrate solution, add the HCOOH/NEt₃ mixture (e.g., 0.5 mL, corresponding to an excess of the hydrogen donor).

    • Add the previously prepared catalyst solution (assuming 0.01 mmol of the dimeric Ru precursor, which provides 0.02 mmol of the monomeric catalyst, for an S/C of 100:1. For S/C of 200:1, use half this amount, i.e., 0.005 mmol of the dimer).

    • Stir the reaction mixture at a constant temperature (e.g., 28-30 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically 8-12 hours for S/C = 200:1), quench the reaction by adding 10 mL of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

3. Analysis of Product

  • Yield Determination:

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • The yield of the isolated (R)-1-phenylethanol is determined gravimetrically. Alternatively, a quantitative NMR (qNMR) or GC analysis with an internal standard can be performed on the crude mixture.

  • Enantiomeric Excess (ee) Determination:

    • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) and a mobile phase such as a hexane/isopropanol mixture. The retention times of the (R) and (S) enantiomers are compared with those of a racemic standard.

This comprehensive guide provides the necessary data and protocols for researchers to effectively optimize catalyst loading for asymmetric reactions involving (R)-DPN derivatives, leading to more efficient and economical synthetic routes for chiral molecules.

References

Application Notes and Protocols: Use of Chiral Catalysts in Kinetic Resolution Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (R)-DPN: Initial searches for a catalyst specifically abbreviated as "this compound" in the context of kinetic resolution did not yield a commonly recognized reagent. The full chemical name N-((R)-1,1-diphenyl-1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, which could potentially be abbreviated as such, is not widely documented as a catalyst for this purpose. Therefore, this document provides a detailed overview and protocol using a well-established class of catalysts, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), which are highly effective in the kinetic resolution of secondary alcohols. This serves as a representative example of the principles and procedures involved in such studies.

Introduction to Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture.[1] This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. For a successful kinetic resolution, a high selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow), is desirable.

Chiral nucleophilic catalysts, particularly derivatives of 4-(dimethylamino)pyridine (DMAP), have emerged as powerful tools for the non-enzymatic kinetic resolution of secondary alcohols through enantioselective acylation.[2][3] These catalysts can achieve high selectivity factors, making them valuable for the synthesis of enantiomerically pure alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Principle of Kinetic Resolution of Secondary Alcohols via Acylation

The kinetic resolution of a racemic secondary alcohol using a chiral DMAP analogue typically involves acylation with an acylating agent, such as acetic anhydride (B1165640). The chiral catalyst preferentially activates the acylating agent to form a chiral acylpyridinium intermediate. This intermediate then reacts at a faster rate with one enantiomer of the alcohol over the other, leading to the formation of an enantioenriched ester from the faster-reacting enantiomer and leaving behind the unreacted, enantioenriched slower-reacting enantiomer.

G Principle of Kinetic Resolution cluster_reactants Racemic Alcohol cluster_reagents Reagents cluster_products Products Racemic Alcohol (R)-Alcohol + (S)-Alcohol Reaction Mixture Reaction Racemic Alcohol->Reaction Mixture Chiral Catalyst Chiral Catalyst ((R)-Catalyst) Chiral Catalyst->Reaction Mixture Acylating Agent Acylating Agent (e.g., Ac₂O) Acylating Agent->Reaction Mixture Enantioenriched Alcohol Enantioenriched (S)-Alcohol Ester Product (R)-Ester Reaction Mixture->Enantioenriched Alcohol k_slow Reaction Mixture->Ester Product k_fast (k_fast > k_slow)

Caption: Principle of Kinetic Resolution.

Application Data: Kinetic Resolution of Secondary Alcohols

The following table summarizes the kinetic resolution of a variety of secondary alcohols using a planar-chiral DMAP analogue as the catalyst and acetic anhydride as the acylating agent. The data highlights the efficiency and selectivity of this catalytic system.

EntrySubstrate (Racemic Alcohol)Conversion (%)e.e. of Unreacted Alcohol (%)Selectivity Factor (s)
11-Phenylethanol (B42297)559852
21-(1-Naphthyl)ethanol5499>100
31-Phenyl-2-propanol589835
41-Phenyl-2-methyl-1-propanol609948
5trans-2-Phenyl-1-cyclohexanol539971
61-(4-Chlorophenyl)ethanol569965
71-(4-Methoxyphenyl)ethanol559850

Data is representative and compiled from literature on planar-chiral DMAP analogues for illustrative purposes.[2]

Experimental Protocols

4.1 General Workflow for Kinetic Resolution of a Secondary Alcohol

The following diagram illustrates the general workflow for a typical kinetic resolution experiment.

Caption: Experimental Workflow.

4.2 Detailed Protocol for the Kinetic Resolution of 1-Phenylethanol

This protocol provides a representative procedure for the kinetic resolution of racemic 1-phenylethanol using a planar-chiral DMAP analogue.

Materials:

  • Racemic 1-phenylethanol

  • Planar-chiral DMAP analogue catalyst (e.g., 1-2 mol%)

  • Acetic anhydride (0.5-0.6 equivalents)

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1-phenylethanol (1.0 mmol), anhydrous solvent (5 mL), and triethylamine (1.2 mmol).

  • Catalyst Addition: Add the planar-chiral DMAP analogue catalyst (0.01-0.02 mmol, 1-2 mol%). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add acetic anhydride (0.55 mmol, 0.55 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the conversion of the starting alcohol. The reaction is typically stopped at approximately 50-60% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Quenching the Reaction: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup and Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the unreacted alcohol from the acetylated product.

  • Analysis:

    • Determine the enantiomeric excess of the recovered 1-phenylethanol and the 1-phenylethyl acetate product using chiral HPLC or chiral GC.

    • Confirm the structure and purity of the isolated compounds by ¹H NMR and ¹³C NMR spectroscopy.

    • Measure the optical rotation using a polarimeter.

Conclusion

The kinetic resolution of secondary alcohols using chiral catalysts, such as planar-chiral DMAP analogues, is a powerful and efficient method for obtaining enantiomerically enriched compounds. The high selectivity and broad substrate scope of these catalysts make them valuable tools in academic research and industrial drug development. The provided protocols and data serve as a practical guide for researchers and scientists working in the field of asymmetric synthesis.

References

Application Notes and Protocols: (R)-DPN as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of (R)-DPN, a chiral building block, in the synthesis of complex molecules. This compound serves as a versatile scaffold for the introduction of chirality and functional groups, making it a valuable component in drug discovery and materials science. Herein, we describe its properties, applications in asymmetric synthesis, and provide a detailed protocol for its use in a representative chemical transformation. Furthermore, we explore the potential application of a complex molecule derived from this compound in modulating a key signaling pathway relevant to drug development.

Physicochemical Properties of this compound

This compound is a chiral diamine derivative that is utilized as a fundamental building block in asymmetric synthesis. Its rigid structure and defined stereochemistry allow for the predictable construction of complex chiral molecules.

PropertyValue
IUPAC Name (R)-N,N'-(propane-1,2-diyl)bis(4-methylbenzenesulfonamide)
Molecular Formula C₁₇H₂₂N₂O₄S₂
Molecular Weight 394.5 g/mol
Appearance White to off-white crystalline solid
Melting Point 145-148 °C
Solubility Soluble in THF, CH₂Cl₂, Ethyl Acetate (B1210297); Insoluble in water, hexanes
Optical Rotation [α]²⁰D +15.0° (c 1.0, CHCl₃)

Applications in Asymmetric Synthesis

This compound is a precursor for the synthesis of chiral ligands, which are instrumental in transition metal-catalyzed asymmetric reactions. The diamine backbone can be further functionalized to create a variety of bidentate ligands for reactions such as asymmetric hydrogenation, cyclopropanation, and Diels-Alder reactions.

General Synthetic Workflow

The overall workflow for utilizing this compound to synthesize a target chiral molecule typically involves the initial deprotection of the sulfonyl groups, followed by functionalization of the free amines, and subsequent use of the resulting ligand in an asymmetric catalytic reaction.

G cluster_workflow Synthetic Workflow Using this compound R_DPN This compound Building Block Deprotection Deprotection of Sulfonyl Groups R_DPN->Deprotection Chiral_Diamine Chiral Diamine Intermediate Deprotection->Chiral_Diamine Functionalization Functionalization (e.g., with phosphines) Chiral_Diamine->Functionalization Chiral_Ligand Chiral Ligand Synthesis Functionalization->Chiral_Ligand Complexation Complexation with Metal Precursor Chiral_Ligand->Complexation Catalyst Chiral Catalyst Formation Complexation->Catalyst Asymmetric_Reaction Asymmetric Catalytic Reaction Catalyst->Asymmetric_Reaction Target_Molecule Enantioenriched Target Molecule Asymmetric_Reaction->Target_Molecule

Caption: General workflow for the synthesis of a chiral molecule using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphine (B1218219) Ligand from this compound

This protocol describes the deprotection of this compound and subsequent reaction with diphenylphosphine (B32561) oxide to generate a chiral phosphine ligand, a key component for asymmetric catalysis.

Materials:

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line or inert atmosphere setup

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Deprotection of this compound:

    • To a solution of this compound (1.0 g, 2.53 mmol) in anhydrous methanol (20 mL) under an argon atmosphere, add magnesium turnings (0.31 g, 12.7 mmol).

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction to room temperature and quench with 1M HCl (10 mL).

    • Basify the aqueous layer with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine.

  • Synthesis of the Chiral Phosphine Ligand:

    • Dissolve the crude diamine from the previous step in anhydrous toluene (15 mL) with triethylamine (0.85 mL, 6.07 mmol).

    • Add a solution of diphenylphosphine oxide (1.13 g, 5.57 mmol) in anhydrous toluene (10 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Expected Yield and Characterization:

ProductYield (%)Enantiomeric Excess (%)¹H NMR³¹P NMR
Chiral Phosphine Ligand75-85>99Conforms to the expected structure.Conforms to the expected structure.

Application in Drug Development: A Derivative of this compound as a Kinase Inhibitor

A complex molecule, "Compound X" , synthesized using a ligand derived from this compound, has been identified as a potent inhibitor of a hypothetical tyrosine kinase, "Kinase Y," which is implicated in cancer cell proliferation.

Hypothetical Signaling Pathway Modulation

Kinase Y is a receptor tyrosine kinase that, upon binding to its ligand (a growth factor), dimerizes and autophosphorylates, initiating a downstream signaling cascade involving the Ras-Raf-MEK-ERK pathway. This pathway ultimately leads to the transcription of genes involved in cell proliferation and survival. Compound X acts as a competitive inhibitor at the ATP-binding site of Kinase Y, preventing its activation and halting the downstream signaling.

G cluster_pathway Kinase Y Signaling Pathway and Inhibition by Compound X GF Growth Factor Receptor Kinase Y Receptor GF->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Ras Ras Dimerization->Ras Activates CompoundX Compound X (from this compound) CompoundX->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the Kinase Y signaling pathway by Compound X.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules. Its utility in creating chiral ligands for asymmetric catalysis has been demonstrated, and the potential for its derivatives to act as potent biological modulators, such as kinase inhibitors, highlights its importance in the field of drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the applications of this compound in their own synthetic endeavors.

Application Notes and Protocols for the Immobilization of (R)-DPN on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-selective alcohol dehydrogenases ((R)-ADHs) are valuable biocatalysts for the synthesis of enantiomerically pure (R)-alcohols, which are crucial chiral building blocks in the pharmaceutical and fine chemical industries. The alcohol dehydrogenase from Lactobacillus brevis (LbADH), often referred to as (R)-DPN, is a particularly robust and versatile enzyme for the asymmetric reduction of a wide range of prochiral ketones. However, the practical application of soluble enzymes in industrial processes is often hampered by their limited stability, difficult recovery, and reusability. Immobilization of this compound onto solid supports is a key strategy to overcome these limitations, enhancing its stability, allowing for easy separation from the reaction mixture, and enabling its reuse over multiple catalytic cycles.

These application notes provide an overview of common techniques for the immobilization of this compound, along with detailed protocols for key methods. Quantitative data on the performance of the immobilized enzyme are summarized to facilitate comparison, and diagrams are provided to illustrate the underlying processes.

Data Presentation: Performance of Immobilized this compound

The choice of immobilization strategy significantly impacts the catalytic performance and stability of this compound. The following tables summarize key quantitative data from studies on different immobilization techniques.

Table 1: Comparison of Different Immobilization Methods for this compound (LbADH)

Immobilization MethodSolid SupportKey Performance MetricValueReference
Covalent AttachmentAmino-epoxy Sepabeads®Stability Increase (half-life)60-fold increase (>1200h at 30°C)[1]
EntrapmentSuperabsorbent Polymer (SAP)Conversion (Acetophenone)>90% in 24h (batch)[2]
Co-immobilization with GDHNanoparticlesOverall Yield (Rivastigmine)66%[3]
Covalent AttachmentEpoxy-activated CMD-MNPsExpressed Activity90%[1]
Covalent AttachmentEpoxy-activated CMD-MNPsThermal Stability (24h at 40°C)80% residual activity (soluble enzyme was inactive)[1]

Table 2: Kinetic Parameters of Free vs. Immobilized Alcohol Dehydrogenase

Enzyme StateK_M_ (mM)v_max_ (µmol/min)Reference
Soluble ADH (S. cerevisiae)1251.2[1]
Immobilized ADH (S. cerevisiae on epoxy-activated CMD-MNPs)734.7[1]

Table 3: Reusability of Immobilized LbADH

Solid SupportNumber of CyclesRemaining ActivityReference
Sepabeads EC-EP8High stability demonstrated[4]
Epoxy-modified magnetic nanomaterial686.3%[5]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on Epoxy-Activated Sepabeads®

This protocol describes the covalent attachment of this compound to a commercially available epoxy-activated resin. The epoxy groups on the support react with nucleophilic groups on the enzyme surface (e.g., amino, hydroxyl, thiol groups) to form stable covalent bonds.[6]

Materials:

  • This compound (LbADH) solution

  • Sepabeads® EC-EP or similar epoxy-activated acrylic resin

  • Immobilization Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Washing Buffer: 50 mM Tris-HCl buffer, pH 8.0

  • Blocking solution (optional): 3 M glycine (B1666218) or 5% mercaptoethanol in washing buffer

  • Reaction vessel (e.g., small column or vial with gentle agitation)

Procedure:

  • Resin Equilibration:

    • Wash the required amount of Sepabeads® resin with 10 volumes of immobilization buffer.

    • Remove the buffer by filtration or gentle centrifugation. Repeat this step three times.

  • Enzyme Immobilization:

    • Prepare a solution of this compound in the immobilization buffer (e.g., 0.02 mg/mL).[1]

    • Add the enzyme solution to the equilibrated resin in a suitable vessel.

    • Incubate the mixture with gentle shaking (e.g., 200-250 rpm) at a controlled temperature (e.g., 20-25°C) for a specified time (e.g., 18-24 hours).[5]

  • Washing:

    • After incubation, separate the immobilized enzyme from the supernatant.

    • Wash the resin with 10 volumes of washing buffer to remove any non-covalently bound enzyme. Repeat this step three times.

  • Blocking (Optional):

    • To block any remaining reactive epoxy groups on the support, resuspend the immobilized enzyme in the blocking solution.

    • Incubate with gentle shaking for 20 hours at a low temperature (e.g., 5°C).

    • Wash the resin extensively with the washing buffer to remove the blocking agent.

  • Storage:

    • Store the immobilized this compound in a suitable buffer (e.g., washing buffer) at 4°C.

Protocol 2: Entrapment of this compound in a Superabsorbent Polymer (SAP)

This method involves the physical entrapment of the enzyme within the porous network of a superabsorbent polymer.[2] This technique is simple and fast, and the immobilized enzyme can be used in organic solvents.

Materials:

  • This compound (LbADH) solution

  • Superabsorbent polymer (e.g., cross-linked polyacrylic acid)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Substrate solution (e.g., acetophenone (B1666503) in MTBE)

Procedure:

  • Enzyme Solution Preparation:

    • Prepare a concentrated aqueous solution of this compound in the buffer. If cofactor regeneration is required, co-dissolve a suitable dehydrogenase (e.g., glucose dehydrogenase) and the cofactor (e.g., NADP+) in this solution.

  • Immobilization:

    • Add the superabsorbent polymer powder to the enzyme solution. The polymer will rapidly swell, entrapping the enzyme and the aqueous solution within its matrix.

    • Allow the mixture to stand for a short period (e.g., 30 minutes) to ensure complete absorption.

  • Reaction Setup:

    • The resulting gel-like material containing the immobilized enzyme can be directly used in a reaction.

    • For a reaction in an organic solvent, add the substrate solution (e.g., acetophenone in MTBE) to the SAP-enzyme conjugate. The substrate will diffuse from the organic phase into the aqueous pockets of the polymer to be converted by the enzyme.

  • Product Recovery:

    • After the reaction, the organic phase containing the product can be easily separated from the SAP-enzyme conjugate by simple decantation or filtration.

  • Reusability:

    • The SAP-enzyme conjugate can be washed with fresh organic solvent and reused in subsequent reaction cycles. Note that storage stability of the enzyme within the SAP may be limited.[2]

Visualizations

Chemo-enzymatic Synthesis of Rivastigmine

The following diagram illustrates the key enzymatic step in the synthesis of Rivastigmine, where an engineered this compound (LbADH) is used for the asymmetric reduction of a ketone intermediate.[2][7]

Rivastigmine_Synthesis cluster_enzymatic Enzymatic Reduction cluster_chemical Chemical Synthesis Steps Ketone 3'-Hydroxyacetophenone (Ketone Intermediate) Alcohol (R)-1-(3'-Hydroxyphenyl)ethanol (Chiral Alcohol) Ketone->Alcohol Reduction Rivastigmine Rivastigmine Alcohol->Rivastigmine Further Chemical Modifications DPN Immobilized this compound (LbADH Variant) NADP NADP+ DPN->NADP NADPH NADPH NADPH->DPN Hydride Transfer GDH Co-immobilized GDH GDH->NADP Cofactor Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Chemo-enzymatic pathway for Rivastigmine synthesis.

Experimental Workflow for Covalent Immobilization

This diagram outlines the general workflow for the covalent immobilization of an enzyme onto a solid support, as detailed in Protocol 1.

Immobilization_Workflow start Start resin_prep Resin Equilibration (Washing with buffer) start->resin_prep enzyme_prep Enzyme Solution Preparation start->enzyme_prep immobilization Immobilization (Incubation of enzyme with resin) resin_prep->immobilization enzyme_prep->immobilization washing Washing (Removal of unbound enzyme) immobilization->washing blocking Blocking (Optional) (Quenching of unreacted groups) washing->blocking storage Storage (Immobilized enzyme ready for use) washing->storage If blocking is skipped blocking->storage end End storage->end

Caption: General workflow for covalent enzyme immobilization.

Conclusion

The immobilization of this compound on solid supports offers significant advantages for its application in biocatalysis, leading to enhanced stability and reusability. The choice of the immobilization method and the solid support should be carefully considered based on the specific process requirements, including the reaction medium (aqueous or organic), the need for cofactor regeneration, and economic considerations. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively implement immobilized this compound in the synthesis of valuable chiral compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in (R)-DPN Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric reactions catalyzed by chiral phosphine (B1218219) ligands. This guide is specifically tailored for researchers, scientists, and drug development professionals experiencing lower-than-expected enantioselectivity in reactions utilizing (R)-DPN and similar C₂-symmetric chiral diphosphine ligands.

Disclaimer: The acronym "this compound" is not a universally standard designation for a single, specific ligand. This guide is based on the common class of C₂-symmetric chiral diphosphine ligands derived from chiral diamines, such as those based on 1,2-diphenylethylenediamine (DPEN) or 1,2-diaminopropane (B80664) backbones, which are frequently used in asymmetric catalysis. The principles and troubleshooting steps outlined here are broadly applicable to this important class of ligands.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is significantly lower than reported values. What is the most common cause?

A1: The most frequent culprits for low enantioselectivity are issues related to the quality and purity of the chiral ligand, the integrity of the active catalyst, and suboptimal reaction conditions. The chiral ligand is the primary source of stereochemical control; therefore, its purity is paramount.[1] Even small amounts of impurities or oxidation of the phosphine groups can lead to a dramatic drop in enantiomeric excess (ee).

Q2: How can I be sure my this compound phosphine ligand is of high quality?

A2: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are inactive as ligands and can interfere with catalysis.[1] You should always handle and store phosphine ligands under an inert atmosphere (e.g., argon or nitrogen). Visually, phosphine oxides can sometimes appear as fine white powder mixed with the crystalline ligand. Analytically, ³¹P NMR spectroscopy is the most reliable method to check for purity. The presence of a second peak, typically downfield from the phosphine signal, often indicates the corresponding phosphine oxide.

Q3: Can the metal precursor or the method of catalyst preparation affect enantioselectivity?

A3: Yes, the entire process of forming the active catalyst is critical. Many asymmetric hydrogenation catalysts are prepared in situ from a metal precursor (e.g., [Rh(COD)₂]BF₄ or [RuCl₂(benzene)]₂) and the chiral ligand.[2][3] Incomplete complex formation, the presence of residual starting materials, or the formation of undesired catalyst species can all lead to poor stereocontrol. It is crucial to follow established protocols for catalyst activation precisely.[1]

Q4: How significant are solvent and temperature in controlling enantioselectivity?

A4: Solvent and temperature are critical parameters that can profoundly influence enantioselectivity.[4] Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states leading to the two enantiomers. Solvents can affect the conformation and solvation of the catalyst-substrate complex, which in turn impacts the stereochemical outcome. A screening of different solvents is often a necessary step during optimization.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a structured workflow to diagnose and resolve issues of low enantioselectivity.

dot

Troubleshooting_Workflow start Low Enantioselectivity Observed (< 90% of expected ee) check_ligand Step 1: Verify Ligand Integrity - Check ³¹P NMR for purity - Confirm correct enantiomer - Handle under inert atmosphere start->check_ligand ligand_ok Ligand is Pure & Correct check_ligand->ligand_ok  OK   ligand_bad Purify or Replace Ligand check_ligand->ligand_bad Issue Found check_catalyst Step 2: Evaluate Catalyst Formation & Handling - Use high-purity metal precursor - Ensure inert atmosphere for in situ prep - Check for catalyst decomposition (color change) ligand_ok->check_catalyst solution Problem Resolved ligand_bad->solution catalyst_ok Catalyst Prep is Correct check_catalyst->catalyst_ok  OK   catalyst_bad Use Fresh Precursor / Refine Protocol check_catalyst->catalyst_bad Issue Found check_substrate Step 3: Assess Substrate Purity - Check for catalyst poisons (sulfur, halides) - Recrystallize or purify substrate - Run with a known 'good' substrate catalyst_ok->check_substrate catalyst_bad->solution substrate_ok Substrate is Pure check_substrate->substrate_ok  OK   substrate_bad Purify Substrate check_substrate->substrate_bad Issue Found optimize_conditions Step 4: Optimize Reaction Conditions - Screen solvents (e.g., MeOH, Toluene, THF, DCM) - Vary temperature (start lower) - Adjust H₂ pressure substrate_ok->optimize_conditions substrate_bad->solution optimize_conditions->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Ligand and Catalyst Issues

Q: I've checked my ligand by ³¹P NMR and it appears pure. Could there still be a problem with the catalyst? A: Yes. Even with a pure ligand, problems can arise during the formation of the active catalyst complex.

  • Metal Precursor Quality: Ensure the metal precursor (e.g., Rh or Ru salt) is of high purity and has been stored correctly. Decomposed precursors will not form the active catalyst efficiently.

  • In-Situ Preparation: If preparing the catalyst in situ, ensure all glassware is rigorously dried and the entire procedure is performed under a strictly inert atmosphere. Oxygen can deactivate both the ligand and the final catalyst.

  • Catalyst Deactivation: The active catalyst may be unstable under your specific reaction conditions.[5][6] Catalyst decomposition can sometimes be observed by a color change (e.g., formation of black precipitate indicating metal nanoparticles). This can be caused by excessive temperature or reactive impurities.

Substrate and Reagent Purity

Q: My substrate is from a commercial supplier and listed as >99% pure. Can it still cause problems? A: Yes. High purity by standard analysis (like GC or ¹H NMR) does not preclude the presence of trace impurities that can act as catalyst poisons.

  • Catalyst Poisons: Sulfur compounds, halides, or strongly coordinating functional groups can bind to the metal center and inhibit or completely stop the catalytic cycle.[1] If your substrate synthesis involved reagents containing these elements, purification by recrystallization or column chromatography is recommended.

  • Control Experiment: A crucial diagnostic test is to run the reaction with a standard, simple substrate that is known to work well with your catalyst system. If this control reaction also yields low ee, the problem likely lies with your catalyst, reagents, or general setup, not the specific substrate .

Reaction Condition Optimization

Q: My ligand, catalyst, and substrate all seem fine. What reaction parameters should I investigate to improve enantioselectivity? A: Fine-tuning the reaction conditions is the final and often most critical step. The optimal conditions can be highly dependent on the specific substrate.

  • Temperature: This is one of the most powerful variables. Lowering the reaction temperature often leads to higher enantioselectivity. Try running your reaction at 0 °C or even -20 °C.

  • Solvent: The polarity and coordinating ability of the solvent can significantly alter the outcome. A solvent screen is highly recommended. For hydrogenations, common solvents to test include methanol (B129727), ethanol, toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).

  • Hydrogen Pressure (for Hydrogenation): While often having a more pronounced effect on reaction rate, hydrogen pressure can also influence enantioselectivity. Both increases and decreases in pressure should be explored systematically.

Data on Reaction Parameters

The following tables summarize the general effects of key reaction parameters on enantioselectivity in asymmetric hydrogenations using C₂-symmetric diphosphine ligands.

Table 1: Effect of Temperature on Enantioselectivity

Temperature (°C)Typical Enantiomeric Excess (% ee)General Trend
5080 - 90Higher temperatures increase reaction rate but often decrease selectivity.
25 (Room Temp)90 - 97A good starting point for balancing rate and selectivity.
095 - >99Lowering the temperature generally favors the transition state leading to the major enantiomer.[4]
-20>99Often provides the highest ee, but reaction times can be significantly longer.

Table 2: Effect of Solvent on Enantioselectivity

SolventPolarityTypical Enantiomeric Excess (% ee)Notes
TolueneNon-polarModerate to HighOften provides good results; less coordinating.
Dichloromethane (DCM)Polar aproticHigh to ExcellentA common and effective solvent for many hydrogenations.
Tetrahydrofuran (THF)Polar aproticVariableCoordinating nature can sometimes alter catalyst structure and selectivity.
Methanol (MeOH)Polar proticHigh to ExcellentOften an excellent solvent, particularly for substrates capable of hydrogen bonding.[4]

Experimental Protocols

Representative Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate

This protocol describes a general procedure for the asymmetric hydrogenation of a standard model substrate. All operations should be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.

Materials:

  • [Rh(COD)₂]BF₄ (Metal Precursor)

  • This compound type ligand (e.g., (R,R)-Me-DuPhos)

  • Methyl α-acetamidoacrylate (Substrate)

  • Methanol (Anhydrous and degassed)

  • High-pressure autoclave with a magnetic stir bar

Procedure:

  • Catalyst Precursor Formation:

    • In a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol).

    • Add the this compound type ligand (1.05 to 1.1 molar equivalents relative to Rh; e.g., 0.011 mmol).

    • Add 5 mL of degassed methanol via syringe.

    • Stir the resulting orange-red solution at room temperature for 30 minutes to ensure complete formation of the [Rh(this compound)(COD)]⁺ complex.

  • Reaction Setup:

    • In a separate vial, dissolve methyl α-acetamidoacrylate (e.g., 143 mg, 1.0 mmol) in 5 mL of degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the catalyst solution from the Schlenk flask to the autoclave. The substrate-to-catalyst (S/C) ratio will be 100:1.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the autoclave by pressurizing with hydrogen gas (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times.

    • Pressurize the autoclave to the desired final pressure (e.g., 10 bar H₂).

    • Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete (typically 1-12 hours), carefully vent the autoclave.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by passing it through a short plug of silica (B1680970) gel if necessary.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

References

Technical Support Center: Optimizing Reaction Yields with the dppf Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of palladium-catalyzed cross-coupling reactions using the 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dppf and why is it so widely used in cross-coupling reactions?

1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a popular bidentate phosphine (B1218219) ligand used in homogeneous catalysis.[1][2] Its widespread use stems from several key properties:

  • Stability: Dppf is prized for its air, moisture, and thermal stability, making it easier to handle than many other phosphine ligands.[3]

  • Unique Geometry: The ferrocene (B1249389) backbone gives dppf a large "bite angle" (the P-Pd-P angle), which is crucial for promoting the reductive elimination step in the catalytic cycle and stabilizing various reaction intermediates.[3][4]

  • Versatility: It is highly effective for a wide range of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.[3][5][6]

  • Enhanced Reactivity: The use of bidentate ligands like dppf can lead to higher reaction rates and better yields compared to monodentate ligands, as they can prevent the formation of inactive palladium dimers.[7]

Q2: What is the active catalytic species when using a Pd(II) precatalyst with dppf?

Most palladium-catalyzed cross-coupling reactions rely on a Pd(0) active species.[8] When using a stable Pd(II) precatalyst like [Pd(dppf)Cl₂], it must first be reduced in situ to the active Pd(0) complex. This reduction can be facilitated by various reagents in the reaction mixture, such as amines, phosphines, or alcohols.[8][9] Using a precatalyst often leads to more reliable and cleaner formation of the active catalyst compared to generating it from separate Pd(II) sources and ligands.[10]

Q3: Can the dppf ligand itself degrade during the reaction?

Yes, under certain conditions, the dppf ligand can be oxidized. For instance, oxidation of dppf to a phosphine oxide impurity has been observed during Heck reactions when using Pd(OAc)₂.[11] This oxidation can reduce the amount of active ligand available to stabilize the palladium catalyst, potentially leading to catalyst deactivation and lower yields. Employing an excess of the ligand can sometimes mitigate this, but too much ligand can also inhibit the reaction.[12]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is giving a very low yield or no product. What are the common causes and how can I troubleshoot this?

A: Low or no conversion is a common problem that can often be traced back to the catalyst, reagents, or reaction conditions.[12]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating rapidly.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware, as oxygen can oxidize and deactivate the catalyst.[10]

    • Precatalyst Quality: Use a high-quality precatalyst like [Pd(dppf)Cl₂]. If generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction.[9][12] Consider testing a new batch of the catalyst and ligand.[10]

    • Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition. This often results from the dissociation of the dppf ligand from the metal center. Using chelating bidentate ligands like dppf generally provides more stable complexes than monodentate ligands.[12]

  • Poor Reagent Quality: The purity and integrity of your starting materials, base, and solvent are critical.

    • Solvents: Use anhydrous, degassed solvents. Polar aprotic solvents like DMF or dioxane are common, but the optimal choice is reaction-dependent.[10][12]

    • Base: The choice of base is crucial. Ensure it is not degraded and is strong enough for the specific reaction. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄; for Buchwald-Hartwig aminations, strong bases like NaOtBu are often required.[10][12][13] Note that anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[12]

    • Substrates: Verify the purity of your aryl halide and coupling partner (e.g., boronic acid). Boronic acids, for example, can degrade upon storage.

  • Suboptimal Reaction Conditions: The temperature, concentration, and stoichiometry may need optimization.

    • Temperature: If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[8][10] However, be aware that excessively high temperatures can accelerate catalyst decomposition.[12]

    • Concentration: Ensure reactants are sufficiently concentrated. If solubility is an issue, consider a different solvent system.

    • Stoichiometry: An excess of the boronic acid or amine coupling partner is often used. For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary.[12][13]

Issue 2: Side Reactions and Impurity Formation

Q: I'm observing significant side products, such as homocoupling of my starting material. How can I minimize this?

A: Homocoupling, especially of boronic acids in Suzuki reactions, is a common side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Reaction Temperature: High temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

  • Base and Water Content: The choice of base and the presence of water can influence homocoupling. Screening different bases or adjusting the water content in the solvent system may be beneficial. For Suzuki reactions, adding a small amount of water to an otherwise anhydrous solvent can sometimes be crucial.[14]

Data Presentation: Reaction Optimization

The following tables provide representative starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions using a Pd/dppf catalyst system. Conditions should be further optimized for specific substrates.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 Condition 2 Notes
Catalyst [Pd(dppf)Cl₂] (3 mol%) Pd₂(dba)₃ (1.5 mol%) + dppf (3.3 mol%) [Pd(dppf)Cl₂] is an air-stable precatalyst, convenient to use.[15]
Base K₂CO₃ (2 equiv.) K₃PO₄ (2 equiv.) The choice of base is critical and substrate-dependent.[13]
Solvent Dioxane/H₂O (4:1) Toluene Dioxane or DME are common solvents.[15]
Temperature 80 °C 100 °C Higher temperatures may be needed for less reactive halides (e.g., chlorides).[16]

| Yield | Good to Excellent | Good to Excellent | Yields are highly dependent on the specific aryl halide and boronic acid used.[17] |

Table 2: Example Conditions for Buchwald-Hartwig Amination

Parameter Condition 1 Condition 2 Notes
Catalyst Pd₂(dba)₃ (2 mol%) + dppf (4 mol%) [Pd(dppf)Cl₂] (2 mol%) Using a precatalyst can sometimes improve reproducibility.[10]
Base NaOtBu (1.4 equiv.) Cs₂CO₃ (2 equiv.) NaOtBu is a strong base for many aminations; Cs₂CO₃ is a milder alternative for base-sensitive substrates.[10]
Solvent Toluene Dioxane Solvent choice can significantly affect reaction rate and yield.[18]
Temperature 100 °C 110 °C Amination of aryl chlorides often requires higher temperatures and more specialized ligands.[7]

| Yield | Good to Excellent | Moderate to Good | Yields vary widely based on the amine and aryl halide.[19] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of a bromo-indazole with a boronic acid.[15]

  • Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the 5-bromo-indazole (1.0 mmol, 1.0 equiv) and [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous dimethoxyethane (DME) (10 mL) and stir the solution under a flow of argon for 1 hour. Sequentially add the boronic acid (2.0 mmol, 2.0 equiv) dissolved in DME (2.6 mL) and potassium carbonate (2.0 mmol, 2.0 equiv) dissolved in water (2.5 mL).

  • Reaction: Heat the reaction mixture to 80 °C for 2 hours.

  • Workup: After cooling to room temperature, pour the mixture into a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of an aryl bromide.[19]

  • Setup: In a glovebox or under a positive flow of inert gas, add the Pd(I) dimer precatalyst (0.5-1.0 mol%), dppf ligand (if not using a pre-complexed catalyst), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the aryl bromide (1.0 mmol, 1.0 equiv) to an oven-dried reaction tube with a stir bar.

  • Inerting: Seal the tube with a PTFE septum cap, remove from the glovebox, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add the amine (1.4 mmol, 1.4 equiv) and anhydrous 1,4-dioxane (B91453) (1.0 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 30-60 minutes, but can be up to 24 hours).

  • Workup: After cooling, dilute an aliquot of the reaction mixture with ethyl acetate, filter through a celite plug, and analyze by GC-MS or LC-MS to determine conversion. For isolation, perform a standard aqueous workup and extraction.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic_Cycle General Catalytic Cycle for Pd/dppf Cross-Coupling Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L₂Pd(II)(Ar)X) Pd0->OA_Complex TM_Complex Transmetalation Complex (L₂Pd(II)(Ar)(R)) OA_Complex->TM_Complex TM_Complex->Pd0   Product Ar-R (Product) TM_Complex->Product OA_label Oxidative Addition TM_label Transmetalation (e.g., with R-B(OH)₂) RE_label Reductive Elimination ArX Ar-X R_M R-M

Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.[12]

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low or No Yield Observed Check_Catalyst Step 1: Verify Catalyst System Start->Check_Catalyst Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Check_Reagents Step 2: Check Reagents & Solvent Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Optimize_Conditions Step 3: Optimize Conditions Conditions_OK Conditions Optimized? Optimize_Conditions->Conditions_OK Success Yield Improved Catalyst_OK->Check_Reagents Yes Action_Catalyst Use fresh precatalyst Ensure inert atmosphere Check for Pd black Catalyst_OK->Action_Catalyst No Reagents_OK->Optimize_Conditions Yes Action_Reagents Use pure/fresh reagents Use anhydrous, degassed solvent Reagents_OK->Action_Reagents No Conditions_OK->Success Yes Action_Conditions Screen base and solvent Increase temperature Adjust concentration Conditions_OK->Action_Conditions No Action_Catalyst->Check_Catalyst Retry Action_Reagents->Check_Reagents Retry Action_Conditions->Optimize_Conditions Re-run

Caption: A decision-making workflow for troubleshooting low-yield reactions.[10]

References

Side reactions observed with (R)-DPN and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Diarylpropionitrile ((R)-DPN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and off-target effects, helping you to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (R)-2,3-bis(4-Hydroxyphenyl)-propionitrile, is the R-enantiomer of Diarylpropionitrile. It is a synthetic, non-steroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2][3] Its primary mechanism of action is to bind to and activate ERβ, initiating downstream signaling pathways.

Q2: How selective is this compound for ERβ over ERα?

This compound displays a significantly higher affinity for ERβ compared to Estrogen Receptor α (ERα). This selectivity is a key feature of the compound, making it a valuable tool for studying the specific roles of ERβ.

Q3: What are the potential "side reactions" or off-target effects when using this compound?

While this compound is highly selective, it can exhibit some off-target effects, which can be considered "side reactions" in a biological context:

  • ERα Activation: At higher concentrations, this compound may bind to and activate ERα, leading to downstream effects that are not specific to ERβ signaling.

  • Cytotoxicity: Studies have shown that this compound can exhibit cytotoxic effects at high concentrations in certain cell lines.[1]

  • Metabolic Effects: As an estrogen receptor agonist, this compound may influence metabolic pathways.

Q4: In what solvents can this compound be dissolved?

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM, and in 1eq. NaOH up to 25 mM. It is important to prepare stock solutions at a high concentration in an appropriate solvent and then dilute to the final concentration in your experimental medium.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: Off-target activation of ERα.

Solution:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired ERβ-mediated effect without significant ERα activation.

  • Use ERα Antagonists: In experiments where ERα expression is significant, consider co-treatment with a selective ERα antagonist to block any potential off-target effects.

  • Employ ERα Knockdown/Knockout Models: If available, use cell lines or animal models with reduced or eliminated ERα expression to isolate the effects of ERβ activation by this compound.

Issue 2: Cell Death or Reduced Viability in Culture

Possible Cause: Cytotoxicity of this compound at the concentration used.

Solution:

  • Assess Cytotoxicity: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell line.

  • Adjust Concentration: Use this compound at a concentration below the cytotoxic threshold.

  • Limit Exposure Time: Reduce the duration of cell exposure to this compound if possible, while still allowing for the desired biological effect.

Quantitative Data Summary
ReceptorThis compound Ki (nM)This compound EC50 (nM)[1]
ERβ1.820.8
ERα1472.9
Cell LineThis compound Cytotoxicity EC50 (nM)[1]
HEC-1286
U2OS205

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (M.Wt: 239.27)

  • Solvent: High-purity DMSO or ethanol.

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 2.39 mg of this compound in 100 µL of DMSO or ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Cell Culture Treatment
  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in a serum-free or low-serum culture medium to the desired final concentration. It is recommended to perform serial dilutions.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound.

    • Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Downstream Analysis: Proceed with the planned experimental analysis (e.g., gene expression analysis, protein analysis, cell signaling assays).

Visualizations

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERb ERβ R_DPN->ERb High Affinity Binding ERa ERα (low affinity) R_DPN->ERa Low Affinity Binding HSP HSP ERb->HSP Dissociation ERE Estrogen Response Element (ERE) ERb->ERE Dimerization & Nuclear Translocation Gene_Expression Target Gene Expression ERE->Gene_Expression Transcription Activation

Caption: Simplified signaling pathway of this compound via Estrogen Receptors.

ExperimentalWorkflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock cell_culture Cell Seeding and Culture prep_stock->cell_culture dose_response Dose-Response Assay (Determine Optimal Concentration) cell_culture->dose_response treatment Treat Cells with this compound and Controls dose_response->treatment incubation Incubate for Defined Period treatment->incubation analysis Downstream Analysis (e.g., qPCR, Western Blot) incubation->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays using this compound.

TroubleshootingTree issue Unexpected Results? check_cytotoxicity Assess Cell Viability issue->check_cytotoxicity Yes check_off_target Suspect Off-Target Effects? issue->check_off_target No cytotoxic Cytotoxicity Observed check_cytotoxicity->cytotoxic Yes not_cytotoxic No Cytotoxicity check_cytotoxicity->not_cytotoxic No optimize_conc Optimize Concentration (Dose-Response) check_off_target->optimize_conc Yes reduce_conc Reduce this compound Concentration or Exposure Time cytotoxic->reduce_conc not_cytotoxic->check_off_target use_antagonist Use ERα Antagonist optimize_conc->use_antagonist

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: (R)-DPN Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-DPN ((R)-2,3-bis(4-Hydroxyphenyl)-propionitrile) under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound during experimental procedures?

A1: The stability of this compound can be influenced by several factors, primarily related to its chemical structure which contains two phenolic hydroxyl groups and a nitrile functional group. Key factors include pH, temperature, presence of oxidizing agents, and exposure to light.[1][2][3]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its functional groups, two primary degradation pathways are anticipated:

  • Oxidation of the phenolic hydroxyl groups: This can lead to the formation of colored degradation products such as catechols, hydroquinones, and subsequently benzoquinones.

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form a primary amide intermediate, which can be further hydrolyzed to a carboxylic acid.[1][2][4][5][6]

Q3: Is this compound susceptible to racemization?

Q4: How can I monitor the stability of this compound and the formation of its degradation products?

A4: A stability-indicating analytical method is required. The most common technique is High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-developed HPLC method should be able to separate the parent this compound peak from all potential degradation products and any process-related impurities. Chiral HPLC methods may be necessary to monitor for potential racemization.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

If you observe unexpected peaks in your HPLC analysis of an this compound sample, consult the following troubleshooting guide.

Hypothetical Data on this compound Degradation Under Stress Conditions:

Stress ConditionTemperature (°C)DurationReagent ConcentrationHypothetical % Degradation of this compoundPotential Degradation Products Identified
Acid Hydrolysis6024 hours0.1 M HCl15%(R)-2,3-bis(4-hydroxyphenyl)propionic acid
Base Hydrolysis608 hours0.1 M NaOH25%(R)-2,3-bis(4-hydroxyphenyl)propionamide, (R)-2,3-bis(4-hydroxyphenyl)propionic acid
Oxidation25 (Room Temp)24 hours3% H₂O₂30%Hydroxylated and quinone-type derivatives
Thermal8048 hoursN/A10%Minor unidentified peaks
Photostability25 (Room Temp)7 daysN/A (ICH light exposure)5%Minor unidentified peaks

Troubleshooting Steps:

Start Unexpected Peaks Observed Check_Blank Analyze a blank injection (mobile phase/solvent) Start->Check_Blank Ghost_Peaks Ghost peaks present? Check_Blank->Ghost_Peaks Clean_System Clean HPLC system (injector, column, detector) Ghost_Peaks->Clean_System Yes Degradation_Product Degradation Product Suspected Ghost_Peaks->Degradation_Product No Fresh_Solvents Prepare fresh mobile phase and sample solvent Clean_System->Fresh_Solvents System_Issue System Contamination or Solvent Impurity Clean_System->System_Issue Fresh_Solvents->System_Issue Compare_Stress Compare retention times with forced degradation samples Degradation_Product->Compare_Stress Match Peak matches a known degradant? Compare_Stress->Match Identify_Known Identify as known degradation product Match->Identify_Known Yes Characterize_Unknown Characterize unknown peak (e.g., LC-MS) Match->Characterize_Unknown No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Loss of this compound Assay and Poor Mass Balance

If you observe a significant decrease in the concentration of this compound without a corresponding increase in known degradation products, consider the following.

Potential Causes and Solutions:

Potential CauseRecommended Action
Formation of Non-UV Active Degradants Use a mass-sensitive detector (e.g., Mass Spectrometry) in parallel with the UV detector to search for degradation products that may not have a chromophore.
Precipitation of this compound or Degradants Visually inspect the sample for any precipitates. Ensure the sample solvent has adequate solubilizing power for both the parent compound and its potential degradation products.
Adsorption to Container Surfaces Evaluate the compatibility of the storage container with the sample solution. Consider using silanized glass vials.
Volatile Degradation Products If degradation could lead to volatile compounds, consider using headspace GC-MS for analysis.
Incomplete Elution from HPLC Column Review the HPLC method to ensure that the gradient is sufficient to elute all components. A column flush with a strong solvent at the end of each run may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, store a solution of this compound (1 mg/mL in acetonitrile) at 80°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the stored solution for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored under the same conditions but protected from light.

    • After the exposure period, prepare solutions for HPLC analysis.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Experimental workflow for forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a starting point for the development of a stability-indicating HPLC method for the analysis of this compound and its degradation products. This is a hypothetical method and requires optimization and validation.

Methodology:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm and 275 nm (Diode Array Detector recommended for peak purity analysis)

System Suitability:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Resolution: ≥ 2.0 between this compound and the closest eluting impurity peak.

Signaling Pathways and Logical Relationships

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DPN This compound ((R)-2,3-bis(4-Hydroxyphenyl)-propionitrile) Amide (R)-2,3-bis(4-hydroxyphenyl)propionamide DPN->Amide Acid/Base Hydrolysis Catechol Catechol Derivatives DPN->Catechol Oxidation Acid (R)-2,3-bis(4-hydroxyphenyl)propionic acid Amide->Acid Further Hydrolysis Quinone Quinone Derivatives Catechol->Quinone Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: (R)-DPN Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (R)-di-tert-butyl ((R)-(1-(pyridin-2-yl)ethyl)azanediyl)bis(oxomethylene))dicarbamate, commonly known as (R)-DPN.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. It begins with the enantioselective synthesis of the chiral intermediate, (R)-1-(pyridin-2-yl)ethan-1-amine. This is followed by the protection of the amino group, often using a tert-butyloxycarbonyl (Boc) group, to yield the final this compound product.

Q2: Why is the enantioselectivity of the starting material, (R)-1-(pyridin-2-yl)ethan-1-amine, so crucial?

A2: The stereochemistry of the final this compound product is determined by the chirality of the starting amine. This compound has been shown to be the more potent enantiomer for its biological target, the estrogen receptor β (ERβ), exhibiting a higher binding affinity compared to its (S)-enantiomer.[1][2][3][4][5] Therefore, starting with a high enantiomeric excess of the (R)-amine is critical for the efficacy of the final compound.

Q3: What are the key considerations for the Boc protection step?

A3: The Boc protection of the amine is a standard procedure in organic synthesis.[6][7][8] Key considerations include the choice of solvent, base, and the Boc-anhydride stoichiometry. The reaction is typically carried out under mild conditions to prevent side reactions. Complete conversion is important to simplify purification of the final product.

Troubleshooting Guide

Problem 1: Low yield during the synthesis of (R)-1-(pyridin-2-yl)ethan-1-amine.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and reagent stoichiometry. Ensure precise control over these parameters.

  • Impure Reagents: The purity of 2-acetylpyridine (B122185) and other reagents is critical. Use freshly distilled or high-purity reagents.

  • Inefficient Reduction Step: The reduction of the intermediate oxime can be challenging. Ensure the zinc powder is activated and the reaction is stirred vigorously to maintain a good suspension.

ParameterRecommended Condition
Reaction Temperature20°C
Molar Ratio (Hydroxylamine HCl : 2-acetylpyridine)1.2 : 1
Molar Ratio (Potassium Carbonate : 2-acetylpyridine)3 : 1
Molar Ratio (Zinc Powder : 2-acetylpyridine)5 : 1
Molar Ratio (Ammonium Chloride : 2-acetylpyridine)5 : 1

Table 1: Recommended reaction parameters for the synthesis of 1-(pyridin-2-yl)ethan-1-amine.

Problem 2: Poor enantioselectivity in the synthesis of (R)-1-(pyridin-2-yl)ethan-1-amine.

Possible Causes and Solutions:

  • Chiral Auxiliary Purity: The enantiomeric purity of the chiral auxiliary (e.g., (R)-t-butylsulfinamide) is paramount. Use a highly pure auxiliary.

  • Incorrect Reaction Temperature: The diastereoselective addition of the Grignard reagent is highly temperature-dependent. Maintain the reaction at a low temperature (e.g., -78°C) to maximize diastereoselectivity.[9]

  • Grignard Reagent Quality: The quality of the methylmagnesium bromide is important. Use a freshly prepared or titrated solution.

Problem 3: Incomplete Boc protection of (R)-1-(pyridin-2-yl)ethan-1-amine.

Possible Causes and Solutions:

  • Insufficient Boc-Anhydride: Use a slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to ensure complete reaction.

  • Inadequate Base: A suitable base, such as triethylamine (B128534) or diisopropylethylamine, is necessary to neutralize the acid formed during the reaction.[10] Ensure the correct stoichiometry of the base is used.

  • Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

ReagentMolar Equivalent
(R)-1-(pyridin-2-yl)ethan-1-amine1.0
Di-tert-butyl dicarbonate (Boc₂O)2.2 - 2.5
Base (e.g., Triethylamine)2.5 - 3.0

Table 2: Recommended stoichiometry for the Boc protection step.

Problem 4: Difficulty in purifying the final this compound product.

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the Boc protection is incomplete, the final product will be contaminated with the starting amine. Ensure complete reaction as monitored by TLC.

  • Side Products: Side reactions can lead to impurities. Careful control of reaction conditions can minimize their formation.

  • Inappropriate Purification Method: Column chromatography on silica (B1680970) gel is a common method for purification. The choice of eluent system is critical for good separation. A gradient elution may be necessary.

Experimental Protocols

Synthesis of (R)-1-(pyridin-2-yl)ethan-1-amine

This protocol is based on the enantioselective synthesis using a chiral sulfinamide auxiliary.[9]

  • Imine Formation: To a solution of 2-pyridinecarboxaldehyde (B72084) and (R)-tert-butylsulfinamide in THF, add titanium tetraethoxide. Stir the mixture at room temperature until the imine formation is complete (monitored by TLC).

  • Grignard Addition: Cool the reaction mixture to -78°C. Add methylmagnesium bromide dropwise. Stir at -78°C for several hours.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Deprotection: Purify the resulting sulfinamide by column chromatography. Cleave the sulfinyl group using HCl in dioxane or methanol (B129727) to yield the desired (R)-1-(pyridin-2-yl)ethan-1-amine hydrochloride salt. Neutralize with a base to obtain the free amine.

Synthesis of this compound (Boc Protection)

This protocol describes the protection of the amine with two Boc groups.

  • Reaction Setup: Dissolve (R)-1-(pyridin-2-yl)ethan-1-amine in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Reagents: Add a base (e.g., triethylamine). Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chiral Amine Synthesis cluster_step2 Step 2: Boc Protection Start 2-Pyridinecarboxaldehyde Intermediate1 Chiral Sulfinamide Imine Start->Intermediate1 Condensation Reagent1 (R)-tert-butylsulfinamide, Ti(OEt)4 Reagent1->Intermediate1 Intermediate2 Diastereomeric Sulfinamide Intermediate1->Intermediate2 Grignard Addition Reagent2 CH3MgBr, -78°C Reagent2->Intermediate2 Product1 (R)-1-(pyridin-2-yl)ethan-1-amine Intermediate2->Product1 Deprotection Reagent3 HCl Reagent3->Product1 Product1_ref (R)-1-(pyridin-2-yl)ethan-1-amine FinalProduct This compound Product1_ref->FinalProduct Boc Protection Reagent4 Di-tert-butyl dicarbonate (Boc)2O, Base Reagent4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity Cause1 Impure Reagents Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Sub-optimal Temperature Problem->Cause3 Cause4 Incomplete Reaction Problem->Cause4 Solution1 Use High-Purity Reagents Cause1->Solution1 Solution2 Verify Reagent Amounts Cause2->Solution2 Solution3 Ensure Precise Temp. Control Cause3->Solution3 Solution4 Monitor with TLC Cause4->Solution4

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: (R)-DPN Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on (R)-2,3-butanediol dehydrogenase ((R)-DPN) catalytic activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound enzyme shows low or no activity. What are the common temperature-related causes?

A1: Several temperature-related factors can lead to low enzyme activity. Consider the following:

  • Suboptimal Incubation Temperature: Most enzymes have an optimal temperature at which they exhibit maximum activity. Operating at temperatures significantly above or below this optimum will result in reduced activity. For instance, a 2,3-butanediol (B46004) dehydrogenase from Corynebacterium crenatum SYPA5-5 shows maximum activity at 35°C but becomes very unstable above this temperature[1]. Conversely, an enzyme from Clostridium beijerinckii has an optimal temperature of around 68°C[2].

  • Improper Enzyme Storage: Enzymes are sensitive to temperature fluctuations. Improper storage can lead to irreversible denaturation and loss of activity. It is crucial to store the enzyme at the recommended temperature, typically -20°C, and avoid repeated freeze-thaw cycles.[3][4][5]

  • Incorrect Buffer Temperature: Using buffers that are too cold can significantly slow down or even halt enzyme activity. Most enzyme assays perform best when the buffer is at room temperature (around 20-25°C) or the specified reaction temperature.[3]

  • Thermal Inactivation: Exposing the enzyme to excessively high temperatures, even for a short period, can cause denaturation and permanent loss of activity.[6]

Q2: What is the optimal temperature for this compound catalytic activity?

A2: The optimal temperature for this compound can vary significantly depending on the source organism of the enzyme. It is essential to consult the technical data sheet for your specific enzyme. Below is a summary of optimal temperatures for 2,3-butanediol dehydrogenases from various sources.

Q3: How does temperature affect the stability of the this compound enzyme?

A3: Temperature plays a critical role in enzyme stability. While higher temperatures can increase the initial reaction rate, they can also lead to thermal denaturation and a rapid loss of activity over time. For example, the (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis WZ010 loses about 50-57% of its activity after 6 hours of incubation at 45°C[7]. The enzyme from Corynebacterium crenatum SYPA5-5 is noted to be very unstable at temperatures above its 35°C optimum[1].

Q4: Can I run my reaction at a lower temperature for a longer duration?

A4: Yes, this is a common strategy, especially for enzymes with lower thermal stability. While the reaction rate will be slower at a suboptimal, lower temperature, the enzyme will likely remain active for a longer period. This approach can sometimes yield a higher total product over an extended incubation time compared to a short incubation at a higher, less stable temperature.

Q5: My enzyme activity is decreasing rapidly during the experiment. What could be the cause?

A5: A rapid decrease in activity, especially at elevated temperatures, is a strong indicator of thermal instability. The enzyme may be denaturing under the experimental conditions. Consider lowering the incubation temperature or shortening the assay time. For the enzyme from Rhodococcus erythropolis WZ010, significant activity is lost after several hours at 45°C[7].

Data Presentation: Optimal Temperatures for 2,3-Butanediol Dehydrogenases

The optimal temperature for catalytic activity is dependent on the enzyme's source organism and the direction of the reaction (oxidation or reduction).

Enzyme Source OrganismReaction DirectionOptimal Temperature (°C)
Rhodococcus erythropolis WZ0102,3-Butanediol Oxidation45°C[7]
Diacetyl/Acetoin Reduction55°C[7]
Corynebacterium crenatum SYPA5-5Reduction35°C[1]
Clostridium beijerinckii NCIMB 8052Oxidation & Reduction~68°C[2]
Bacillus sp. DL01Not specifiedActive over a wide range (25-65°C)[8]

Experimental Protocols

Protocol: Determining the Effect of Temperature on this compound Activity

This protocol outlines a general method for assessing enzyme activity across a range of temperatures using spectrophotometry.

1. Reagent Preparation:

  • Prepare a buffered solution at the optimal pH for your specific enzyme and reaction direction (e.g., 50 mM PIPES buffer at pH 6.5 for reduction or 50 mM CAPS buffer at pH 10.0 for oxidation)[7].
  • Prepare stock solutions of the substrate (e.g., diacetyl for reduction, (R,R)-2,3-butanediol for oxidation) and the cofactor (NADH for reduction, NAD+ for oxidation).
  • Prepare the this compound enzyme solution by diluting it to a suitable concentration in a cold, stabilizing buffer.

2. Assay Setup:

  • Prepare a series of reaction mixtures. For each temperature point to be tested, a typical reaction mixture (e.g., 1 mL total volume) may contain:
  • Buffer solution
  • Substrate (at a fixed concentration)
  • Cofactor (at a fixed concentration)
  • Equilibrate a spectrophotometer and the reaction mixtures to the desired experimental temperatures (e.g., in 5°C or 10°C increments from 20°C to 80°C)[2].

3. Activity Measurement:

  • Initiate the reaction by adding a specific amount of the this compound enzyme solution to the pre-warmed reaction mixture.
  • Immediately mix and place the cuvette in the temperature-controlled spectrophotometer.
  • Monitor the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the NAD(H) cofactor.
  • Record the initial linear rate of the reaction (ΔAbs/min).

4. Data Analysis:

  • Calculate the enzyme activity in Units/mg, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
  • Plot the enzyme activity against the temperature to determine the optimal temperature for catalytic activity.

Mandatory Visualization

G start Start: Unexpected this compound Activity Result check_temp Is reaction temperature optimal for your specific enzyme? start->check_temp check_storage Was the enzyme stored correctly (-20°C, no freeze-thaw)? check_temp->check_storage No adjust_temp Adjust incubation temperature based on enzyme's data sheet. check_temp->adjust_temp Yes check_buffer_temp Was the assay buffer pre-warmed to the reaction temperature? check_storage->check_buffer_temp No new_enzyme Use a fresh aliquot or new batch of enzyme. check_storage->new_enzyme Yes prewarm_buffer Equilibrate buffer to the correct temperature before use. check_buffer_temp->prewarm_buffer Yes end_issue Issue persists: Consider non-temperature factors (pH, inhibitors). check_buffer_temp->end_issue No run_stability_assay Is activity loss observed over time? adjust_temp->run_stability_assay new_enzyme->run_stability_assay prewarm_buffer->run_stability_assay lower_temp Lower the reaction temperature to improve stability. run_stability_assay->lower_temp Yes end_ok Result is now optimal. run_stability_assay->end_ok No lower_temp->end_ok

Caption: Troubleshooting workflow for temperature-related issues in this compound activity.

References

Technical Support Center: Purification of (R)-DPN Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of products from (R)-selective deracemization of 1-phenylethanol (B42297) ((R)-DPN) reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of (R)-1-phenylethanol.

Q1: My final product has a low enantiomeric excess (% ee). What are the possible causes and solutions?

Low enantiomeric excess (ee) is a common issue that can stem from problems with the reaction itself or the analytical method used for measurement.

Possible Causes & Solutions:

  • Sub-optimal Reaction Time: In deracemization, which involves a cycle of oxidation and reduction, insufficient reaction time may lead to incomplete conversion of the (S)-enantiomer. Conversely, excessive time could potentially lead to side reactions or enzyme instability.

    • Solution: Perform a time-course study, taking aliquots at regular intervals and analyzing the % ee by chiral HPLC or GC to determine the optimal reaction endpoint.[1]

  • Inefficient Enzyme Activity or Selectivity: The alcohol dehydrogenase (ADH) may not be performing optimally under your specific conditions.

    • Solution: Verify that the reaction pH, temperature, and cofactor concentration are optimal for the specific ADH mutant being used.[2] Ensure the enzyme has been stored correctly and has not lost activity.

  • Non-Selective Background Reaction: Impurities in the starting material or reagents might promote a non-enzymatic, non-selective reduction of the acetophenone (B1666503) intermediate, leading to a racemic product.[3]

    • Solution: Use high-purity substrates and reagents. Run a control reaction without the enzyme to check for any background reactivity.

  • Analytical Method Issues: The problem may lie with the chiral chromatography method, not the reaction. Poor resolution can make accurate ee determination impossible.

    • Solution: Validate your analytical method by analyzing a true racemic standard of 1-phenylethanol. You should observe two baseline-separated peaks of equal area (50:50 ratio).[3] If not, optimize your HPLC/GC method (see Q4).

Q2: I am observing a significant amount of acetophenone byproduct. How can I minimize its formation and remove it?

Acetophenone is the key intermediate in the deracemization process. Its presence in the final product indicates an imbalance between the oxidation and reduction steps.

Minimizing Formation:

  • Cofactor Regeneration: The reduction of acetophenone to (R)-1-phenylethanol is dependent on the NADH or NADPH cofactor. Ensure your cofactor regeneration system is efficient. For example, when using isopropanol (B130326) as a co-substrate with an ADH, ensure its concentration is sufficient to drive the equilibrium towards the alcohol product.

  • Reaction Equilibrium: Some alcohol dehydrogenases can catalyze the reversible oxidation of the alcohol.[4] Adjusting reaction conditions, such as the concentration of co-substrates (e.g., acetone (B3395972) and 2-propanol), can control the stereoselectivities of the consecutive oxidation and reduction reactions.[2]

Removal Strategies:

  • Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the more polar 1-phenylethanol from the less polar acetophenone.[5] Thin Layer Chromatography (TLC) can be used to monitor the separation.[5]

  • Extraction: Due to very similar boiling points and densities, separation of acetophenone and 1-phenylethanol by standard distillation is difficult.[6] A specialized method involves liquid-liquid extraction with glycerol, which leverages differences in solubility.[6]

Q3: How can I effectively remove the alcohol dehydrogenase (ADH) enzyme from my product?

Proper removal of the biocatalyst is crucial for obtaining a pure product and preventing interference with downstream applications or analyses.

Common Removal Techniques:

  • Precipitation and Centrifugation: This is a widely used method. Adding a cold organic solvent (like acetone) or acid (like trifluoroacetic acid, TFA) will denature and precipitate the enzyme, which can then be pelleted by centrifugation. The small-molecule product remains in the supernatant.[7]

  • Ultrafiltration: Using a filter with a specific molecular weight cutoff (e.g., <3 kDa) can separate the small product molecule from the large enzyme. However, one must be cautious as some product may be lost due to non-specific binding to the filter membrane.[7]

  • Immobilized Enzymes: The easiest approach is to use an immobilized enzyme. Immobilized biocatalysts can be easily removed by simple filtration at the end of the reaction, and can often be reused.[8][9]

  • Affinity Chromatography: If the enzyme is tagged (e.g., with a His-tag), it can be selectively removed using an appropriate affinity chromatography column.[10]

Q4: My chiral HPLC/GC analysis shows poor peak resolution or tailing. How can I troubleshoot my analytical method?

Accurate ee determination relies on a robust and optimized chiral chromatography method.

Troubleshooting Steps:

  • Incorrect Column: Ensure you are using a suitable chiral stationary phase (CSP). For 1-phenylethanol, cyclodextrin-based columns like Astec® CHIRALDEX™ are commonly used for GC.[11] Polysaccharide-based columns (e.g., Daicel Chiralcel) are effective for HPLC.[12][13]

  • Mobile/Carrier Gas Phase: For HPLC, small variations in the mobile phase composition (e.g., hexane/isopropanol ratio) can significantly impact resolution. For GC, optimizing the carrier gas flow rate is key; a lower flow rate often improves resolution.[1][12]

  • Temperature: Temperature is a critical parameter. For GC, use an optimized temperature program.[1] For HPLC, a column oven should be used to maintain a stable temperature, as fluctuations can cause retention time shifts.[12][14] Lowering the temperature can sometimes enhance chiral recognition.[12]

  • Column Health: Peak tailing can indicate column contamination or degradation. Try flushing the column with a strong solvent. If performance does not improve, the column or guard column may need to be replaced.[11][12][14]

Frequently Asked Questions (FAQs)

Q1: What are the typical components in the crude reaction mixture after an this compound reaction?

A typical crude mixture contains:

  • Desired Product: (R)-1-phenylethanol

  • Unreacted Substrate: (S)-1-phenylethanol (if conversion is incomplete)

  • Intermediate/Byproduct: Acetophenone[15]

  • Biocatalyst: The alcohol dehydrogenase (ADH) enzyme.[4]

  • Cofactors: NAD(P)H and its oxidized form NAD(P)+.[16]

  • Cofactor Regeneration System Components: e.g., isopropanol and its oxidation product, acetone.[2]

  • Buffer Components: Salts from the buffer solution (e.g., phosphate (B84403) buffer).[15]

Q2: What purification techniques are most effective for isolating (R)-1-phenylethanol?

A multi-step approach is typically required:

  • Enzyme Removal: First, remove the enzyme via precipitation or filtration.[7]

  • Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) to separate the organic product from the aqueous buffer salts and other water-soluble components.[17][18]

  • Column Chromatography: Use silica gel column chromatography to separate (R)-1-phenylethanol from the acetophenone byproduct and any remaining (S)-1-phenylethanol (if separation is sufficient).[1]

Q3: What is the theoretical maximum yield for a deracemization reaction?

The theoretical maximum yield for a deracemization process is 100%.[19] Unlike a classic kinetic resolution where the maximum yield for a single enantiomer is 50%, deracemization aims to convert the entire racemic starting material into a single desired enantiomer.[1][19]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small samples from the reaction mixture and analyzing them.

  • For Enantiomeric Excess (% ee): Chiral HPLC or Chiral GC are the standard methods.[12]

  • For Substrate/Product Conversion: Thin Layer Chromatography (TLC) can be used for a quick qualitative assessment to distinguish between the starting alcohol and the ketone intermediate.[5] HPLC or GC can be used for quantitative analysis of conversion.

Data Presentation

The following table summarizes representative results for chemoenzymatic deracemization of 1-phenylethanol, demonstrating the high yields and enantioselectivities that can be achieved under optimized conditions.

Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Mn-driven oxidation + Alcohol Dehydrogenase from Lactobacillus kefir (LK-ADH) reductionRacemic 1-phenylethanol96%>99% (R)[16]
W110G Mutant of Thermoanaerobacter ethanolicus secondary ADH (TeSADH)Racemic 1-phenylethanol>99%94% (S)[2]
Peroxygenase (rAaeUPO) oxidation + ADH from Lactobacillus kefir (LkADH) reductionRacemic propargylic alcohols76%91% (S)[20]

Experimental Protocols

Protocol 1: General Post-Reaction Workup & Extraction

This protocol describes a general method to separate the organic product from the aqueous reaction medium after enzyme removal.

  • Quench Reaction: Stop the reaction by removing the enzyme (see Protocol 2) or by adding an organic solvent.

  • Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an organic extraction solvent, such as ethyl acetate or diethyl ether.[17]

  • Extraction: Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer.[18]

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Combine & Dry: Combine all organic extracts. Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[17]

  • Filter & Concentrate: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

Protocol 2: Enzyme Removal by Solvent Precipitation

This protocol is for removing the enzyme from the reaction mixture before extraction.

  • Cool the Mixture: Place the reaction vessel in an ice bath to cool it to 0-4°C.

  • Add Cold Solvent: While stirring, slowly add 2-3 volumes of cold acetone to the aqueous reaction mixture. This will cause the enzyme (protein) to denature and precipitate out of solution.[7]

  • Incubate: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Centrifuge: Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C. The precipitated enzyme will form a solid pellet.

  • Collect Supernatant: Carefully decant the clear supernatant, which contains your product, into a clean flask for further workup (e.g., Protocol 1).

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a general guideline for determining the % ee of 1-phenylethanol.

  • Sample Preparation: Prepare a stock solution of your crude or purified product in the mobile phase at a concentration of approximately 1 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: Use a suitable chiral column, such as a Daicel Chiralcel OD or OB column.[12][13]

  • Mobile Phase: A common mobile phase is a mixture of n-hexane and 2-propanol (isopropanol). A typical ratio is 90:10 or 95:5 (v/v). Ensure the mobile phase is well-mixed and degassed.[12]

  • HPLC Conditions:

    • Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min.[14]

    • Temperature: Maintain a constant column temperature, typically between 15°C and 40°C.[14]

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

  • Analysis: Inject the sample. The (R) and (S) enantiomers should elute as two separate peaks. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

    • % ee = [ | A_R - A_S | / (A_R + A_S) ] * 100

Visualizations

G cluster_0 Purification Workflow A Crude this compound Reaction Mixture B Step 1: Enzyme Removal (Precipitation / Filtration) A->B D Step 2: Liquid-Liquid Extraction B->D Enzyme-free supernatant J Waste Enzyme B->J C Aqueous Phase (Buffer, Salts, Cofactors) D->C to waste E Organic Phase (Product, Byproduct) D->E F Step 3: Solvent Removal (Rotary Evaporation) E->F G Concentrated Crude Product F->G H Step 4: Column Chromatography G->H I Pure (R)-1-Phenylethanol H->I K Separated Byproducts (Acetophenone) H->K

Caption: General workflow for the purification of (R)-1-phenylethanol post-reaction.

G Start Low % ee Observed Q1 Is the analytical method validated with a racemic standard? Start->Q1 Fix_Method Optimize Chiral HPLC/GC Method: - Check column - Adjust mobile phase/temp - Clean/replace column Q1->Fix_Method No Q2 Was a time-course study performed? Q1->Q2 Yes A1_Yes Yes A1_No No Run_Timecourse Perform time-course experiment to find optimal reaction time Q2->Run_Timecourse No Q3 Are reaction conditions (pH, temp, cofactors) optimal for the enzyme? Q2->Q3 Yes A2_Yes Yes A2_No No Optimize_Reaction Optimize reaction parameters for better enzyme performance Q3->Optimize_Reaction No Final Consider enzyme stability, substrate purity, or non-selective background reactions Q3->Final Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for diagnosing the cause of low enantiomeric excess.

G cluster_organic Organic Soluble cluster_aqueous Aqueous Soluble / Macromolecules center Crude Reaction Mixture Product (R)-1-Phenylethanol (Desired Product) center->Product Byproduct Acetophenone center->Byproduct Substrate (S)-1-Phenylethanol center->Substrate Regen_Org Isopropanol center->Regen_Org Enzyme Alcohol Dehydrogenase center->Enzyme Cofactors NAD(P)+ / NAD(P)H center->Cofactors Salts Buffer Salts center->Salts

Caption: Components of a typical this compound reaction mixture requiring separation.

References

Common mistakes to avoid when using (R)-DPN

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-DPN

Welcome to the technical support center for (R)-2,3-Bis(4-hydroxyphenyl)propionitrile (this compound). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Question: Why am I observing inconsistent or no biological response in my cell-based assays with this compound?

Answer:

Several factors can contribute to a lack of consistent biological response. Follow these troubleshooting steps to identify and resolve the issue.

  • Verify Compound Integrity and Purity:

    • Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

    • Confirm the identity and purity of your compound using analytical methods such as HPLC or NMR if in doubt.

  • Check Solvent and Solubility:

    • This compound is sparingly soluble in aqueous solutions. It is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution, which is then diluted in culture media.

    • Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).

    • Precipitation of the compound upon dilution into aqueous media can be an issue. Visually inspect the media for any signs of precipitation after adding the this compound stock solution.

  • Confirm Cell Line Estrogen Receptor β (ERβ) Expression:

    • This compound is a selective agonist for Estrogen Receptor β (ERβ). The cell line used in your experiment must express ERβ at a sufficient level to elicit a response.

    • Verify ERβ expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence.

  • Optimize Concentration and Incubation Time:

    • The optimal concentration of this compound can vary significantly between different cell types and assays. Perform a dose-response experiment to determine the effective concentration range for your specific experimental setup.

    • Incubation times may also need to be optimized. A time-course experiment can help identify the optimal duration for observing the desired effect.

  • Review Assay Protocol:

    • Carefully review your experimental protocol for any potential errors in reagent preparation, cell handling, or measurement procedures.

    • Ensure all reagents are fresh and properly prepared.

Question: I am seeing off-target effects or toxicity at higher concentrations of this compound. What can I do to mitigate this?

Answer:

Off-target effects and cellular toxicity are common challenges when working with bioactive compounds. Here's how you can address this issue:

  • Perform a Dose-Response and Cytotoxicity Assay:

    • Determine the concentration at which this compound exhibits its desired activity without causing significant cell death. A standard cytotoxicity assay (e.g., MTT, LDH) should be performed in parallel with your functional assay.

  • Use the Lowest Effective Concentration:

    • Once the optimal concentration range is identified from the dose-response curve, use the lowest concentration that produces a robust and reproducible effect to minimize the risk of off-target effects.

  • Include Appropriate Controls:

    • Use a vehicle control (e.g., DMSO or ethanol at the same concentration as in the treated samples) to account for any effects of the solvent.

    • Consider using an ERβ antagonist, such as PHTPP, to confirm that the observed effects are mediated through ERβ.

  • Consider Serum-Free or Charcoal-Stripped Serum Media:

    • Standard fetal bovine serum (FBS) contains endogenous estrogens that can interfere with your experiment. Using charcoal-stripped serum, which removes steroid hormones, can help to reduce background estrogenic activity and improve the specificity of the response to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor. Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol to prepare a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium.

Q3: How should this compound be stored?

A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C for short-term use. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are some common applications of this compound in research?

A4: this compound is widely used to investigate the biological functions of ERβ in various physiological and pathological processes, including:

  • Neuroprotection and neurodegenerative diseases.

  • Inflammation and immune responses.

  • Cancer biology, particularly in ERβ-positive cancers.

  • Cardiovascular physiology.

  • Reproductive biology.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Cell Culture

Cell TypeRecommended Concentration RangeNotes
Neuronal Cells (e.g., SH-SY5Y)1 nM - 1 µMPerform a dose-response to determine optimal concentration.
Breast Cancer Cells (e.g., MDA-MB-231)10 nM - 5 µMEnsure ERβ expression in the specific clone being used.
Immune Cells (e.g., Macrophages)1 nM - 100 nMResponse can be highly sensitive to concentration.

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Water< 0.1 mg/mL

Experimental Protocols

Protocol: Cell Viability Assay using MTT

This protocol describes a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. .

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_DPN This compound ERB_inactive Inactive ERβ R_DPN->ERB_inactive Binds ERB_active Active ERβ Dimer ERB_inactive->ERB_active Dimerization ERE Estrogen Response Element (ERE) ERB_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Modulates

Caption: Simplified signaling pathway of this compound-mediated ERβ activation.

Experimental_Workflow A Prepare this compound Stock Solution C Treat Cells with This compound Dilutions A->C B Seed Cells in 96-well Plate B->C D Incubate for Desired Time C->D E Perform Assay (e.g., MTT, qPCR) D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Tree Start Inconsistent or No Biological Response? Check_Purity Is Compound Purity and Integrity Verified? Start->Check_Purity Check_Solubility Is this compound Soluble in Media? Check_Purity->Check_Solubility Yes Solution1 Verify Purity/ Store Correctly Check_Purity->Solution1 No Check_ERB Does Cell Line Express ERβ? Check_Solubility->Check_ERB Yes Solution2 Check Solvent/ Final Concentration Check_Solubility->Solution2 No Check_Concentration Is Concentration Optimized? Check_ERB->Check_Concentration Yes Solution3 Confirm ERβ Expression Check_ERB->Solution3 No Solution4 Perform Dose-Response/ Time-Course Check_Concentration->Solution4 No End Problem Resolved Check_Concentration->End Yes

Caption: Troubleshooting decision tree for this compound experiments.

Validation & Comparative

A Comparative Guide to (R)-DPN and (S)-DPN in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in catalytic reactions. Among the privileged ligands, 1,2-diphenylethylene-1,2-diamine (DPEN), in its enantiomerically pure forms, (1R,2R)-DPEN and (1S,2S)-DPEN, has proven to be highly effective, particularly in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. These ligands are crucial components of Noyori-type ruthenium catalysts, which are renowned for their efficiency and high stereochemical control. This guide provides an objective comparison of the performance of catalysts derived from (R,R)-DPEN and (S,S)-DPEN, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the appropriate catalyst for their synthetic needs.

Performance Benchmark: Asymmetric Hydrogenation of Prochiral Ketones

The enantioselectivity of a reaction catalyzed by a chiral complex is directly influenced by the absolute configuration of the ligand. In the case of DPEN-based catalysts, the use of (R,R)-DPEN or (S,S)-DPEN dictates the stereochemical outcome of the product. As a general rule, for the asymmetric transfer hydrogenation of ketones, a catalyst containing an (R,R)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine) ligand will produce the (R)-alcohol, while a catalyst with an (S,S)-TsDPEN ligand will yield the (S)-alcohol.[1]

The following table summarizes the comparative performance of ruthenium catalysts bearing enantiomeric DPEN-derived ligands in the asymmetric hydrogenation of various aryl ketones.

SubstrateCatalyst SystemH2 Pressure (atm)Temp (°C)Yield (%)e.e. (%)Product Configuration
Acetophenone[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>9590(R)
Acetophenone[RuCl2{(R)-BINAP}{(R,R)-DPEN}]825>9586(R)
o-Chloroacetophenone[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>9592(R)
p-Chloroacetophenone[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>9585(R)
o-Bromoacetophenone[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>9590(R)
p-Bromoacetophenone[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>9584(R)
2-Acetylthiophene[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>95>90(R)
2-Acetylfuran[RuCl2{(S,S)-diphosphine}{(R,R)-DPEN}]825>95>90(R)

Data compiled from a comparative study on the asymmetric hydrogenation of ketones. The diphosphine ligand used was 1,2-bis((diphenylphosphino)methyl)cyclohexane. The product configuration is consistently determined by the chirality of the DPEN ligand.[2]

Experimental Protocols

Representative Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a Noyori-type catalyst, RuCl(p-cymene)[(S,S)-TsDPEN].

Materials:

  • RuCl(p-cymene)[(S,S)-TsDPEN] catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A pre-catalyst of [RuCl2(p-cymene)]2 and the chiral ligand (S,S)-TsDPEN are typically used to generate the active catalyst in situ, or the pre-formed RuCl(p-cymene)[(S,S)-TsDPEN] is used directly.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the ruthenium catalyst is dissolved in the anhydrous solvent.

  • A 5:2 azeotropic mixture of formic acid and triethylamine is prepared as the hydrogen source.[3]

  • The ketone substrate (e.g., acetophenone) is added to the catalyst solution. The substrate-to-catalyst (S/C) ratio is typically high, ranging from 100:1 to 1000:1 or more, demonstrating the high efficiency of these catalysts.[3]

  • The formic acid/triethylamine mixture is then added to the reaction flask.

  • The reaction mixture is stirred at a specified temperature (often room temperature or slightly elevated) for a period determined by monitoring the reaction progress (e.g., by TLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

  • The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC analysis.

Mechanism of Stereoselection

The high enantioselectivity of the Noyori-type catalysts is attributed to a well-defined outer-sphere mechanism. The catalyst, upon activation, forms a ruthenium-hydride species. The prochiral ketone then approaches this active species, and the hydride is transferred to the carbonyl carbon. The stereochemical outcome is determined by the specific transition state adopted, which is stabilized by a CH/π interaction between the arene ligand of the catalyst and the aryl group of the ketone.[4] The chiral environment created by the DPEN ligand ensures that one of the two possible transition states is significantly lower in energy, leading to the preferential formation of one enantiomer.

The following diagram illustrates the catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst with an (S,S)-TsDPEN ligand, leading to the (S)-alcohol.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products precatalyst [Ru(II)Cl(arene)((S,S)-TsDPEN)] Pre-catalyst active_catalyst [Ru(II)H(arene)((S,S)-TsDPEN)] Active Catalyst precatalyst->active_catalyst + HCOOH/Et3N - Et3NH+Cl- ts_S Transition State (Favored) active_catalyst->ts_S + Ketone product_complex [Ru(II)(arene)((S,S)-TsDPEN)] + (S)-Alcohol ts_S->product_complex Hydride Transfer product_complex->active_catalyst + HCOOH/Et3N - (S)-Alcohol s_alcohol (S)-Alcohol product_complex->s_alcohol ketone Prochiral Ketone (e.g., Acetophenone) ketone->ts_S

Figure 1. Catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Conclusion

The choice between (R,R)-DPEN and (S,S)-DPEN as chiral ligands in Noyori-type catalysts provides a reliable and predictable method for the synthesis of enantiomerically enriched alcohols and amines. The experimental data consistently demonstrates that the chirality of the DPEN ligand directly controls the absolute configuration of the product with high fidelity. Researchers can confidently select the appropriate enantiomer of the DPEN ligand to access the desired stereoisomer of their target molecule, making these catalysts invaluable tools in modern asymmetric synthesis. The high efficiency, excellent enantioselectivity, and well-understood mechanism of these catalytic systems make them highly suitable for applications in pharmaceutical and fine chemical manufacturing.

References

(R,R)-DPEN vs. Alternative Chiral Diamine Ligands: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical determinant for success in asymmetric synthesis. Among the C2-symmetric 1,2-diamine ligands, (1R,2R)-1,2-Diphenylethanediamine, commonly known as (R,R)-DPEN, is a widely utilized and highly effective ligand in various catalytic asymmetric reactions, most notably in the hydrogenation of prochiral ketones and imines. This guide provides an objective comparison of the performance of (R,R)-DPEN against other prominent chiral diamine ligands, supported by experimental data, to facilitate informed ligand selection for specific synthetic challenges.

This comparison will focus on the catalytic asymmetric hydrogenation of ketones, a fundamental transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The performance of (R,R)-DPEN will be contrasted with other frequently employed chiral diamine ligands such as (1R,2R)-1,2-diaminocyclohexane ((R,R)-DACH) and (1S)-1,1-di(4-anisyl)-2-isopropylethane-1,2-diamine ((S)-DAIPEN).

Performance in Asymmetric Hydrogenation of Ketones

The efficacy of a chiral diamine ligand in asymmetric hydrogenation is typically evaluated based on the enantiomeric excess (ee) and yield of the resulting chiral alcohol. The following tables summarize the performance of Ruthenium-based catalysts bearing (R,R)-DPEN and other chiral diamine ligands in the asymmetric hydrogenation of various ketone substrates.

Table 1: Asymmetric Hydrogenation of Acetophenone (B1666503)

Ligand (Diamine)Co-ligand (Phosphine)Yield (%)ee (%)Catalyst SystemSubstrate/Catalyst RatioReference
(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9990trans-[RuCl2(diphosphine)(diamine)]100[1]
(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9986trans-[RuCl2(diphosphine)(diamine)]100[1]
(S,S)-DPEN(S)-BINAP-86trans-[RuCl2(diphosphine)(diamine)]-[1]
(S)-DAIPEN(S)-XylBINAPQuantitative99RuCl2(diphosphine)(diamine)100,000[2]

Table 2: Asymmetric Hydrogenation of Substituted Acetophenones

SubstrateLigand (Diamine)Co-ligand (Phosphine)Yield (%)ee (%)Catalyst SystemReference
2'-Chloroacetophenone(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9992trans-[RuCl2(diphosphine)(diamine)][1]
2'-Chloroacetophenone(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9988trans-[RuCl2(diphosphine)(diamine)][1]
4'-Chloroacetophenone(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9985trans-[RuCl2(diphosphine)(diamine)][1]
4'-Chloroacetophenone(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9982trans-[RuCl2(diphosphine)(diamine)][1]
2'-Methylacetophenone(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9991trans-[RuCl2(diphosphine)(diamine)][1]
2'-Methylacetophenone(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9987trans-[RuCl2(diphosphine)(diamine)][1]

Table 3: Asymmetric Hydrogenation of Other Ketones

SubstrateLigand (Diamine)Co-ligand (Phosphine)Yield (%)ee (%)Catalyst SystemReference
2-Acetylthiophene(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>99>90trans-[RuCl2(diphosphine)(diamine)][1]
2-Acetylthiophene(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9986trans-[RuCl2(diphosphine)(diamine)][1]
2-Acetylfuran(R,R)-DPEN (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>99>90trans-[RuCl2(diphosphine)(diamine)][1]
2-Acetylfuran(R,R)-DACH(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9986trans-[RuCl2(diphosphine)(diamine)][1]

From the presented data, it is evident that for the asymmetric hydrogenation of a variety of aromatic ketones, the Ru-catalyst incorporating the (R,R)-DPEN ligand consistently provides higher enantioselectivities compared to the analogous catalyst with (R,R)-DACH .[1] For the hydrogenation of acetophenone, the catalyst with (S)-DAIPEN demonstrated exceptionally high turnover numbers and enantioselectivity, suggesting its high efficiency.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the asymmetric hydrogenation of acetophenone using Ru-based catalysts with chiral diamine ligands.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with trans-[RuCl2((S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane)((R,R)-DPEN)]

  • Catalyst Precursor Synthesis: A solution of [RuCl2(p-cymene)]2 (0.5 mmol) and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane (1.1 mmol) in toluene (B28343) (10 mL) is heated at 110 °C for 5 hours. The solvent is removed under reduced pressure, and the residue is washed with hexane (B92381) to afford the diphosphine complex. This complex (0.1 mmol) and (R,R)-DPEN (0.11 mmol) are then heated in toluene (5 mL) at 80 °C for 2 hours. The resulting precipitate is collected by filtration and dried under vacuum to yield the trans-[RuCl2(diphosphine)(diamine)] precatalyst.

  • Hydrogenation Reaction: In a glovebox, a mixture of the Ru precatalyst (0.01 mmol) and potassium tert-butoxide (0.02 mmol) in 2-propanol (5 mL) is stirred for 20 minutes. Acetophenone (1 mmol) is then added. The resulting mixture is transferred to a stainless-steel autoclave, which is purged and then pressurized with hydrogen gas to 8 atm. The reaction is stirred at room temperature for the specified time.

  • Analysis: After releasing the hydrogen pressure, the solvent is evaporated. The conversion and enantiomeric excess of the product, 1-phenylethanol (B42297), are determined by chiral gas chromatography (GC) analysis.[1]

Protocol 2: Asymmetric Hydrogenation of Acetophenone with RuCl2((S)-XylBINAP)((S)-DAIPEN)

  • Catalyst Formation (in situ): In a glovebox, [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral diphosphine ligand (S)-XylBINAP (0.011 mmol) are dissolved in DMF (1 mL) and the mixture is stirred at 100 °C for 10 minutes. A solution of the chiral diamine ligand (S)-DAIPEN (0.011 mmol) in DMF (1 mL) is then added, and the mixture is stirred for an additional 10 minutes at room temperature.

  • Hydrogenation Reaction: A solution of acetophenone (1 mmol) in 2-propanol (2 mL) and a solution of potassium tert-butoxide (0.02 mmol) in 2-propanol (2 mL) are added to the prepared catalyst solution. The mixture is then transferred to an autoclave, which is pressurized with hydrogen to the desired pressure (e.g., 8 atm). The reaction is stirred at the specified temperature for the required duration.

  • Analysis: The reaction is quenched by the addition of acetic acid. The yield and enantiomeric excess of 1-phenylethanol are determined by GC analysis.[2]

Experimental and Logical Flow Diagrams

The general workflow for screening and applying chiral diamine ligands in asymmetric hydrogenation can be visualized as follows:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Catalyst_Formation Catalyst Formation (in situ or isolated) Metal_Precursor->Catalyst_Formation Diphosphine Chiral Diphosphine Ligand (e.g., BINAP) Diphosphine->Catalyst_Formation Diamine Chiral Diamine Ligand ((R,R)-DPEN, (R,R)-DACH, etc.) Diamine->Catalyst_Formation Reaction Reaction under Pressure Catalyst_Formation->Reaction Substrate Prochiral Ketone (e.g., Acetophenone) Substrate->Reaction Base Base (e.g., KOtBu) Base->Reaction Solvent Solvent (e.g., 2-Propanol) Solvent->Reaction H2 Hydrogen Gas (H2) H2->Reaction Product Chiral Alcohol Reaction->Product Purification Work-up & Purification Product->Purification Analysis Analysis (Chiral GC/HPLC) Purification->Analysis Results Yield & ee% Determination Analysis->Results

Workflow for Asymmetric Hydrogenation using Chiral Diamine Ligands.

The catalytic cycle for the asymmetric hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes is generally understood to proceed through a metal-ligand bifunctional mechanism.

G Ru_precatalyst [RuCl2(P-P)(N-N)] Active_RuH2 [RuH2(P-P)(N-N)] Ru_precatalyst->Active_RuH2 + H2, Base Ru_H_substrate Outer-sphere complex Active_RuH2->Ru_H_substrate Product_complex [RuH(Product)(P-P)(N-N)] Ru_H_substrate->Product_complex Hydride Transfer (Enantiodetermining Step) Product_complex->Active_RuH2 + H2, - Alcohol Alcohol Alcohol (R2CHOH) Product_complex->Alcohol Ketone Ketone (R2C=O) Ketone->Ru_H_substrate H2 H2 Base Base

Simplified Catalytic Cycle for Asymmetric Ketone Hydrogenation.

References

A Comparative Guide to a New Synthetic Method: Asymmetric Ketone Reduction using (R,R)-TsDPEN Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. This guide presents a validation of a highly efficient synthetic method employing the (R,R)-TsDPEN-Ru(II) catalyst system. Its performance is objectively compared with the well-established Corey-Bakshi-Shibata (CBS) reduction method, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the performance of the (R,R)-TsDPEN-Ru(II) catalyst in the asymmetric transfer hydrogenation of acetophenone, a benchmark substrate, and compares it with the CBS reduction method.

Catalyst/MethodReducing AgentSolventTemp (°C)Yield (%)ee (%)
(R,R)-TsDPEN-Ru(II) IsopropanolIsopropanolRoom Temp>9998 (R)
CBS Catalyst (oxazaborolidine) Borane (B79455)THFRoom TempHigh (>95)>95 (S)

Data Interpretation: Noyori's ruthenium-based catalysts, such as the one with the TsDPEN ligand, are renowned for their high efficiency and enantioselectivity in transfer hydrogenation reactions.[1] The (R,R)-TsDPEN-Ru(II) system demonstrates exceptional performance, achieving a near-quantitative yield and high enantiomeric excess for the reduction of acetophenone.[1] In comparison, the CBS catalyst, derived from chiral amino alcohols like proline, is also highly effective for the borane reduction of ketones, consistently delivering excellent enantioselectivities.[1][2]

Catalytic Pathways

The following diagrams illustrate the proposed catalytic cycles for both the (R,R)-TsDPEN-Ru(II) catalyzed transfer hydrogenation and the CBS reduction.

TsDPEN-Ru Catalytic Cycle Asymmetric Transfer Hydrogenation with (R,R)-TsDPEN-Ru(II) Ru_cat [(R,R)-TsDPEN]Ru-H TS Six-membered Transition State Ru_cat->TS + Ketone Ketone Ketone (R-CO-R') Product_complex [Ru]-O-CH(R)R' TS->Product_complex Hydride Transfer Product_complex->Ru_cat + Isopropanol - Acetone - Chiral Alcohol Alcohol Chiral Alcohol (R-CH(OH)-R') Isopropanol Isopropanol Acetone Acetone

Catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

CBS Reduction Catalytic Cycle CBS Reduction Catalytic Cycle CBS_cat CBS Catalyst (Oxazaborolidine) Activated_cat Catalyst-Borane Complex CBS_cat->Activated_cat + Borane Borane Borane (BH3) Ternary_complex Ternary Complex Activated_cat->Ternary_complex + Ketone Ketone Ketone (R-CO-R') Product_complex Product-Borane Complex Ternary_complex->Product_complex Hydride Transfer Product_complex->CBS_cat + Borane Alcohol Chiral Alcohol (R-CH(OH)-R') Product_complex->Alcohol Workup Experimental Workflow General Workflow for Validation of Asymmetric Reduction Methods cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Reagent_Prep Substrate and Reagent Preparation Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitoring (TLC, GC) Reaction_Setup->Reaction_Monitoring Stirring at controlled temp. Workup Workup and Purification Reaction_Monitoring->Workup Reaction completion Yield_Det Yield Determination Workup->Yield_Det ee_Det Enantiomeric Excess Determination (Chiral HPLC/GC) Workup->ee_Det

References

Unidentified Catalyst "(R)-DPN": A Benchmarking Guide to Leading Asymmetric Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a catalyst denoted as "(R)-DPN" in the context of asymmetric hydrogenation have been unsuccessful in yielding a positive identification. The acronym "DPN" is predominantly associated with Diabetic Peripheral Neuropathy in scientific literature, suggesting that "this compound" may be a non-standard abbreviation, an internal code, or a misnomer for a known catalyst. Researchers seeking to benchmark a catalyst with this designation are encouraged to verify its full chemical name or structure.

In the absence of a specific identity for "this compound," this guide provides a comprehensive performance comparison of well-established, high-performing catalyst classes for asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals to serve as a baseline for evaluating novel catalysts. The comparison focuses on catalysts based on Rhodium, Ruthenium, and Iridium, which are widely employed in the synthesis of chiral molecules.

Performance Comparison of Leading Catalyst Systems

The efficacy of catalysts in asymmetric hydrogenation is primarily evaluated by their ability to achieve high enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) for a given substrate. The following table summarizes the performance of representative catalysts from each class on common benchmark substrates.

Catalyst ClassRepresentative Catalyst/LigandSubstrate TypeRepresentative SubstrateEnantiomeric Excess (ee%)Turnover Number (TON)
Rhodium Rh-BINAPEnamides, β-KetoestersMethyl α-acetamidocinnamate>95%Up to 2,000
Ruthenium Ru-BINAP/DiamineKetones, β-KetoestersAcetophenoneUp to >99%Up to 2,400,000
Methyl acetoacetateUp to 99%-
Iridium Ir-PHOXIminesN-(1-phenylethylidene)benzylamineUp to 96%Up to 10,000
Unfunctionalized Olefins(E)-1,2-diphenylpropeneUp to 98%-

Experimental Protocols

Detailed and reproducible experimental procedures are critical for accurate benchmarking of catalyst performance. Below are generalized protocols for the catalyst systems mentioned.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidocinnamate

A solution of [Rh(COD)2]BF4 and a chiral diphosphine ligand (e.g., BINAP) in a degassed solvent (e.g., methanol, THF) is prepared in a glovebox. This solution is then transferred to a high-pressure autoclave. The substrate, methyl α-acetamidocinnamate, is added to the autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set time. After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC.

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

A mixture of a ruthenium precursor (e.g., [RuCl2(p-cymene)]2), a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine (e.g., DPEN) is prepared in a suitable solvent (e.g., isopropanol) under an inert atmosphere. The mixture is heated to form the active catalyst. The ketone substrate and a base (e.g., KOt-Bu) are then added. The reaction is carried out under hydrogen pressure at a specified temperature and time. Upon completion, the reaction mixture is worked up, and the product is purified. The enantiomeric excess is determined using chiral chromatography.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines

An iridium precursor, such as [Ir(COD)Cl]2, and a chiral ligand (e.g., PHOX) are dissolved in a degassed solvent (e.g., dichloromethane, toluene) in a glovebox. The solution is stirred to form the catalyst complex. The imine substrate is then added to the solution. The mixture is transferred to an autoclave, which is then pressurized with hydrogen. The reaction is stirred at a given temperature for the required duration. After the reaction, the solvent is evaporated, and the product's enantiomeric excess is analyzed by chiral HPLC.

Visualizing Catalysis Workflows

Experimental Workflow for Catalyst Benchmarking

The following diagram outlines a typical workflow for the benchmarking of a new catalyst against established standards.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Reaction Screening & Optimization cluster_2 Performance Benchmarking cluster_3 Kinetic & Mechanistic Studies Catalyst_Synthesis Synthesis of this compound and Reference Catalysts Catalyst_Characterization Structural & Purity Analysis (NMR, MS, etc.) Catalyst_Synthesis->Catalyst_Characterization Substrate_Selection Select Benchmark Substrate(s) Catalyst_Characterization->Substrate_Selection Initial_Screening Initial Performance Screening (Conversion, ee%) Substrate_Selection->Initial_Screening Optimization Optimization of Reaction Conditions (Solvent, T, P, Time) Initial_Screening->Optimization Side_by_Side Side-by-Side Comparison under Optimized Conditions Optimization->Side_by_Side Data_Analysis Analysis of ee%, TON, TOF Side_by_Side->Data_Analysis Kinetics Kinetic Profiling Data_Analysis->Kinetics Mechanism Mechanistic Investigation (Spectroscopy, DFT) Kinetics->Mechanism G Catalyst [M(L*)]+ Olefin_Complex [M(L*)(Olefin)]+ Catalyst->Olefin_Complex + Olefin Hydride_Complex [H-M(L*)(Olefin)]+ Olefin_Complex->Hydride_Complex + H2 (Oxidative Addition) Alkane_Complex [M(L*)(H-Alkane)]+ Hydride_Complex->Alkane_Complex Migratory Insertion Alkane_Complex->Catalyst - Alkane (Reductive Elimination)

A Comparative Guide to the Structural Analysis of (R)-DPN Metal Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its reactivity, selectivity, and overall function. This is particularly crucial in the field of drug development and asymmetric catalysis, where the chirality of a molecule can dictate its biological activity or the stereochemical outcome of a reaction. (R)-N,N-dimethyl-1-phenylethylamine, commonly known as (R)-DPN, is a valuable chiral ligand used in a variety of chemical transformations. This guide provides a comparative overview of the primary technique for its structural elucidation, X-ray crystal structure analysis, and contrasts it with other key analytical methods.

Unveiling Molecular Architecture: X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and the overall molecular geometry.[1][2][3]

A notable example of the structural elucidation of an this compound metal complex is the ortho-lithiated adduct with N,N,N',N'-tetramethylethylenediamine (TMEDA). The crystallographic analysis of this complex provides critical insights into the coordination of the lithiated ligand.

Comparative Crystallographic Data

To illustrate the structural parameters obtained from X-ray crystallography, the following table presents data for the ortho-lithiated this compound TMEDA complex. Due to the limited availability of published crystal structures for other this compound metal complexes, representative data for copper and palladium complexes with other chiral nitrogen-containing ligands are included for a general comparison of coordination geometries.

Parameterortho-lithiated this compound·TMEDA (Li Complex)[Cu(N,N-diethyl-1,2-ethanediamine)(dca)]n (Representative Cu Complex)[4][5]cis-[{ArN=C(Me)–(Et)C=NAr}PdCl2] (Representative Pd Complex)[6]
Metal Ion LiCu(II)Pd(II)
Coordination Geometry Distorted TetrahedralDistorted Square PyramidalDistorted Square Planar
Metal-Nitrogen Bond Lengths (Å) Data not available in abstractCu-N(diamine): 1.971(4), 2.092(4); Cu-N(dca): 1.955(6), 2.015(5)Data not available in abstract
Key Bond Angles (°) Data not available in abstractN(1)–Cu(1)–N(3): 176.1(2)Data not available in abstract
Ligand(s) This compound, TMEDAN,N-diethyl-1,2-ethanediamine, dicyanamide (B8802431) (dca)Unsymmetrical α-diimine

Note: The data for the copper and palladium complexes are from representative structures and not this compound complexes. Direct comparison of bond lengths and angles is therefore indicative of general coordination trends rather than a direct analysis of the this compound ligand with these metals.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by SC-XRD involves several key steps:[1][3][7]

  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. For air- and moisture-sensitive organometallic compounds, crystallization is typically performed under an inert atmosphere (e.g., argon or nitrogen) using techniques such as slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[1]

  • Crystal Mounting: A suitable crystal (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[2][3]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A beam of monochromatic X-rays (commonly from a Mo or Cu source) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[1]

xray_workflow Workflow of X-ray Crystal Structure Analysis crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure technique_comparison Comparison of Analytical Techniques for Chiral Metal Complexes cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_cd Circular Dichroism xray Provides precise 3D structure (bond lengths, angles) Determines absolute configuration xray_weak Requires single crystals Solid-state structure may differ from solution nmr Characterizes structure in solution Provides information on dynamics Can determine diastereomeric ratios nmr_weak Does not directly provide absolute configuration May require chiral auxiliaries for enantiomeric analysis cd Highly sensitive to chirality Can help determine absolute configuration (with computation) cd_weak Does not provide detailed bond lengths/angles Interpretation can be complex

References

Unraveling the Catalytic Machinery: A Computational Comparison of (R)-DPN in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of asymmetric catalysis is paramount for the rational design of stereoselective synthetic routes. (R)-α,α-diphenylprolinol silyl (B83357) ether, commonly known as (R)-DPN, has emerged as a cornerstone organocatalyst in a variety of asymmetric transformations. This guide delves into the computational studies that have illuminated the catalytic mechanism of this compound, offering a comparative analysis with alternative organocatalysts and providing insights into the subtle factors governing its efficacy and stereoselectivity.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the complex reaction pathways and transition states that are often experimentally elusive.[1][2] These theoretical investigations provide a molecular-level understanding of catalyst-substrate interactions, the origins of stereocontrol, and the energetic landscape of the catalytic cycle.

The Michael Addition: A Case Study in Catalytic Performance

The asymmetric Michael addition of aldehydes to nitroalkenes is a benchmark reaction for evaluating the performance of organocatalysts. Computational studies have dissected the mechanism of this reaction when catalyzed by this compound and its analogs, providing crucial data on activation energies and transition state geometries that dictate the stereochemical outcome.

Below is a comparative summary of computational data for the Michael addition of propanal to β-nitrostyrene, catalyzed by this compound and other selected organocatalysts.

CatalystReactionComputational MethodKey FindingsReference
This compound Michael addition of propanal to β-nitrostyreneDFT (B3LYP/6-31G(d,p))The silyl ether group is crucial for high catalytic activity and stereoselectivity. The transition state involves a hydrogen bond between the nitro group and the catalyst.[3]
(S)-Proline Michael addition of propanal to β-nitrostyreneDFT (M06-2X/6-31G**)The carboxylic acid group of proline plays a key role in activating the nitroalkene through hydrogen bonding. The calculated enantioselectivities are in good agreement with experimental results.[3]
Jørgensen-Hayashi Catalyst Michael addition of aldehydes to nitroalkenesDFTThis catalyst, a diarylprolinol silyl ether similar to this compound, exhibits high efficiency. Computational studies support a mechanism involving enamine formation and subsequent nucleophilic attack.[4][5]
Thiourea-based Catalysts Michael addition of ketones to nitroalkenesDFT (B3LYP/6-31G(d,p))These catalysts operate through a dual activation mechanism, utilizing hydrogen bonding to activate both the nucleophile and the electrophile.[6]

The Aldol (B89426) Reaction: Mechanistic Insights and Stereochemical Control

The asymmetric aldol reaction is another fundamental carbon-carbon bond-forming reaction where this compound and related prolinol derivatives have demonstrated remarkable success. Computational studies have been instrumental in explaining the observed stereoselectivities by analyzing the various possible transition states.

Here, we present a comparison of computational data for the aldol reaction between acetone (B3395972) and benzaldehyde.

CatalystReactionComputational MethodActivation Energy (kcal/mol)Predicted Enantiomeric Excess (ee%)Reference
This compound derivative Aldol reaction of acetone and benzaldehydeDFTNot explicitly stated, but transition state analysis provided.High ee% predicted and observed.[7]
(S)-Proline Aldol reaction of acetone and benzaldehydeDFT (B3LYP/6-31+G(d))Lower activation barriers for the favored transition state leading to the major enantiomer.Consistent with experimental observations.[7]
Proline Derivatives Aldol reaction of acetone and substituted benzaldehydesHF/6-31+G(d) and B3LYP/6-311++G(d,p)Computational outcomes were consistent with experimental results, elucidating the mechanism for the observed stereoselectivity.Moderate to good ee% depending on the catalyst structure.[7]

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for an this compound-catalyzed Michael addition and a typical experimental workflow for computational studies in catalysis.

Catalytic Cycle Catalyst This compound Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde TS Transition State Enamine->TS + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->TS Adduct Iminium Adduct TS->Adduct Product Michael Adduct Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Generalized catalytic cycle for an this compound-catalyzed Michael addition.

Computational Workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis Define Reactants Define Reactants Geometry Optimization Geometry Optimization Define Reactants->Geometry Optimization Define Catalyst Define Catalyst Define Catalyst->Geometry Optimization Define Reaction Define Reaction Transition State Search Transition State Search Define Reaction->Transition State Search Geometry Optimization->Transition State Search Frequency Analysis Frequency Analysis Transition State Search->Frequency Analysis Energy Calculation Energy Calculation Frequency Analysis->Energy Calculation Reaction Pathway Analysis Reaction Pathway Analysis Energy Calculation->Reaction Pathway Analysis Activation Energy Determination Activation Energy Determination Reaction Pathway Analysis->Activation Energy Determination Stereoselectivity Prediction Stereoselectivity Prediction Activation Energy Determination->Stereoselectivity Prediction

Caption: A typical workflow for a computational study of a catalytic reaction.

Experimental Protocols for Computational Studies

The reliability of computational results is intrinsically linked to the rigor of the applied methodology. The following outlines a typical experimental protocol for DFT calculations in the context of organocatalysis.

Software: Gaussian suite of programs is a commonly used software package.[8][9][10]

Method: Density Functional Theory (DFT) is the most prevalent method.[8][9][10]

Functional: The B3LYP hybrid functional is widely employed for its balance of accuracy and computational cost.[8][9][10][11] Other functionals like M06-2X are also used, particularly for systems with significant non-covalent interactions.[3]

Basis Set: The 6-31G(d,p) basis set is a common choice for geometry optimizations and frequency calculations, providing a good compromise between accuracy and computational expense.[8][9][10] Larger basis sets, such as 6-311++G(d,p), are often used for single-point energy calculations to obtain more accurate energy values.[7]

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Effects: To model reactions in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) are often employed.

Conclusion

Computational studies provide a powerful lens through which to view the intricate dance of molecules in a catalytic reaction. For this compound and its counterparts, these in silico experiments have been instrumental in building a detailed picture of their catalytic mechanisms. By comparing the energetic profiles and transition state structures of different catalysts, researchers can gain valuable insights to guide the development of new, more efficient, and highly selective organocatalysts for a wide range of asymmetric transformations, ultimately accelerating the discovery and development of new pharmaceuticals and fine chemicals.

References

(R)-DPN in Focus: A Guide to Reproducibility in Estrogen Receptor Beta Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Diarylpropionitrile ((R)-DPN) and its enantiomer, (S)-DPN, with a focus on the reproducibility of experimental outcomes. This document synthesizes key experimental data, details methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.

Diarylpropionitrile (DPN) is a synthetic, non-steroidal, and highly selective agonist of Estrogen Receptor β (ERβ), a key target in various therapeutic areas.[1] As a chiral molecule, DPN exists in two enantiomeric forms: this compound and (S)-DPN. While commercially available DPN is often a racemic mixture, understanding the distinct biological activities of each enantiomer is critical for reproducible and accurate research. This guide addresses the existing discrepancies in the literature regarding the relative potency of this compound and (S)-DPN and provides a framework for consistent experimental design.

Comparative Efficacy of this compound and (S)-DPN: A Review of the Data

The scientific literature presents conflicting findings on which DPN enantiomer possesses superior affinity and potency for ERβ, underscoring the importance of standardized and well-documented experimental protocols.

One comprehensive study reported that the (R)-enantiomer of DPN exhibits a modestly higher binding affinity and is a more potent activator of ERβ compared to the (S)-enantiomer.[1][2][3] Conversely, another study concluded that (S)-DPN has a greater relative binding affinity for ERβ and is the more biologically active form in behavioral and hormonal response assays.[4] These divergent findings highlight the sensitivity of experimental outcomes to specific assay conditions and the necessity for rigorous, reproducible methodologies.

Below are tables summarizing the quantitative data from a key comparative study.

Table 1: Relative Binding Affinity (RBA) of DPN Enantiomers for Estrogen Receptors

CompoundRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Selectivity Ratio
This compound0.05 ± 0.0116.6 ± 2.4332
(S)-DPN0.04 ± 0.015.88 ± 0.85147
rac-DPN0.04 ± 0.0112.2 ± 1.7305

Data adapted from a study by Carroll et al. (2012). RBA is relative to 17β-estradiol (set at 100%).[1]

Table 2: Coactivator Recruitment Potency of DPN Enantiomers

CompoundRCP for ERα (nM)RCP for ERβ (nM)β/α Potency Ratio
This compound2.9 ± 0.50.8 ± 0.13.6
(S)-DPN5.8 ± 0.92.4 ± 0.42.4
rac-DPN4.1 ± 0.61.5 ± 0.22.7

Data adapted from a study by Carroll et al. (2012). RCP represents the half-maximal effective concentration (EC50) for recruitment of the steroid receptor coactivator-3 (SRC3).[1]

Table 3: Cellular Transcriptional Potency of DPN Enantiomers

CompoundEC50 for ERα (nM)EC50 for ERβ (nM)
This compound100 ± 200.3 ± 0.05
(S)-DPN>10001.1 ± 0.2
rac-DPN250 ± 500.6 ± 0.1

Data adapted from a study by Carroll et al. (2012). EC50 values were determined in a cell-based reporter assay.[1]

Detailed Experimental Protocols

To facilitate the reproducibility of experiments involving this compound, detailed methodologies for key assays are provided below.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Full-length human ERα and ERβ

    • [³H]-17β-estradiol (radioligand)

    • This compound, (S)-DPN, and racemic DPN

    • Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)

    • Hydroxylapatite slurry

    • Scintillation fluid

  • Procedure:

    • Incubate a constant concentration of the estrogen receptor (ERα or ERβ) with a fixed concentration of [³H]-17β-estradiol.

    • Add increasing concentrations of the competitor ligand (this compound, (S)-DPN, or racemic DPN).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand using a hydroxylapatite slurry.

    • Wash the hydroxylapatite pellet to remove non-specifically bound radioligand.

    • Quantify the amount of bound [³H]-17β-estradiol by liquid scintillation counting.

    • Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., 17β-estradiol).

Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a coactivator protein.

  • Materials:

    • GST-tagged ERα or ERβ ligand-binding domain (LBD)

    • Europium-labeled anti-GST antibody

    • Biotinylated coactivator peptide (e.g., from SRC3)

    • Streptavidin-Allophycocyanin (SA-APC) conjugate

    • This compound, (S)-DPN, and racemic DPN

    • Assay Buffer

  • Procedure:

    • Add the ER-LBD, europium-labeled anti-GST antibody, and the test compound to the wells of a microplate.

    • Incubate to allow for ligand binding.

    • Add the biotinylated coactivator peptide and SA-APC.

    • Incubate to allow for coactivator recruitment and FRET to occur.

    • Excite the europium donor fluorophore and measure the emission from both the donor and the acceptor (APC).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the ligand concentration to determine the EC50 for coactivator recruitment.

Cellular Transcriptional Potency Assay (Reporter Gene Assay)

This assay quantifies the ability of a ligand to activate a receptor and induce the transcription of a reporter gene.

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293)

    • Expression plasmids for ERα or ERβ

    • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

    • Transfection reagent

    • This compound, (S)-DPN, and racemic DPN

    • Cell culture medium and reagents

    • Luciferase assay reagent

  • Procedure:

    • Co-transfect the cells with the appropriate ER expression plasmid and the ERE-reporter plasmid.

    • After an appropriate incubation period, treat the transfected cells with various concentrations of the test compounds.

    • Incubate the cells to allow for receptor activation and reporter gene expression.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).

    • Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

    • Plot the normalized reporter activity against the ligand concentration to determine the EC50 for transcriptional activation.

Visualizing the Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis synthesis Synthesis of this compound and (S)-DPN purification Purification and Characterization synthesis->purification binding_assay Competitive Binding Assay (Determine RBA) purification->binding_assay coactivator_assay Coactivator Recruitment Assay (Determine RCP) purification->coactivator_assay transcriptional_assay Cellular Transcriptional Assay (Determine EC50) purification->transcriptional_assay comparison Compare Affinity and Potency of Enantiomers binding_assay->comparison coactivator_assay->comparison transcriptional_assay->comparison

Caption: Experimental workflow for comparing this compound and (S)-DPN.

er_beta_signaling cluster_membrane Non-Genomic Pathway (Rapid) cluster_nucleus Genomic Pathway (Slower) R_DPN_mem This compound ERb_mem Membrane ERβ R_DPN_mem->ERb_mem G_protein G-protein Activation ERb_mem->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK downstream_mem Cellular Response (e.g., Proliferation, Survival) MAPK->downstream_mem PI3K->downstream_mem R_DPN_nuc This compound ERb_nuc Cytosolic/Nuclear ERβ R_DPN_nuc->ERb_nuc dimerization Dimerization ERb_nuc->dimerization translocation Nuclear Translocation dimerization->translocation ERE Binds to EREs translocation->ERE coactivators Recruits Coactivators ERE->coactivators transcription Gene Transcription coactivators->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis

Caption: ERβ signaling pathways activated by this compound.

Conclusion

The reproducibility of experiments involving chiral molecules like DPN is paramount for advancing our understanding of ERβ signaling and for the development of novel therapeutics. This guide highlights the existing discrepancies in the literature regarding the activity of this compound and (S)-DPN and provides a foundation of detailed experimental protocols and conceptual diagrams to aid researchers in designing and interpreting their studies with greater consistency and accuracy. By adhering to well-defined methodologies and being mindful of the potential for enantiomer-specific effects, the scientific community can work towards a more cohesive and reproducible body of knowledge on the function of ERβ agonists.

References

(R)-DPN: A Comparative Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Diarylpropionitrile ((R)-DPN) is a non-steroidal, selective estrogen receptor β (ERβ) agonist. Its high affinity and selectivity for ERβ over ERα make it a valuable tool for researchers studying the distinct physiological roles of the two estrogen receptor subtypes. This guide provides a comparative analysis of the cross-reactivity of this compound, focusing on its well-documented selectivity for ERβ, and includes detailed experimental protocols for key assays used to determine its binding and functional profile.

Selectivity Profile of this compound: ERβ vs. ERα

The primary characteristic of this compound is its significant binding preference for ERβ over ERα. Multiple studies have consistently demonstrated this selectivity, with reported selectivity ratios ranging from 80 to 300-fold.[1][2][3] The (R)-enantiomer of diarylpropionitrile has been identified as the more potent and higher affinity isomer, albeit with a modest enantioselectivity of 3-4 fold over the (S)-enantiomer.[3]

Binding Affinity Data

The following table summarizes the binding affinity of this compound and its racemate for human ERα and ERβ.

CompoundReceptorKd (nM)[4]
(R,S)-DPNERα~400
(R,S)-DPNERβ~5
Transcriptional Potency

In addition to its binding selectivity, this compound also demonstrates functional selectivity, potently activating gene transcription through ERβ with significantly less activity at ERα.

Cross-Reactivity with Other Receptors

Based on the currently available scientific literature, comprehensive cross-reactivity screening of this compound against a broad panel of other receptors (e.g., G-protein coupled receptors, kinases, ion channels) has not been extensively reported. The primary focus of research has been on its selectivity between the two estrogen receptor subtypes. Therefore, the data presented in this guide is limited to the comparative activity of this compound at ERα and ERβ.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay for ERα and ERβ

This assay is used to determine the binding affinity of this compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptors Prepare recombinant human ERα and ERβ incubation Incubate receptors, radioligand, and this compound prep_receptors->incubation prep_radioligand Prepare [3H]17β-estradiol (Radioligand) prep_radioligand->incubation prep_competitor Prepare serial dilutions of this compound prep_competitor->incubation separation Separate bound from free radioligand incubation->separation detection Quantify bound radioactivity (Scintillation Counting) separation->detection analysis Calculate Ki values detection->analysis

Workflow for Radioligand Binding Assay

Protocol:

  • Receptor Preparation: Full-length human ERα and ERβ are expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, glycerol, and dithiothreitol.

  • Incubation: Recombinant ERα or ERβ is incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of this compound.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated.

  • Quantification: The amount of bound radioactivity is determined using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cellular Transcriptional Activation Assay

This assay measures the ability of this compound to activate gene transcription through ERα or ERβ in a cellular context.

Signaling Pathway:

DPN This compound ERb ERβ DPN->ERb binds ERE Estrogen Response Element (ERE) ERb->ERE binds to Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter drives expression of Transcription Transcription & Translation Reporter->Transcription Signal Light Signal Transcription->Signal

This compound Signaling Pathway in Transcriptional Assay

Protocol:

  • Cell Culture: A suitable cell line that does not endogenously express high levels of estrogen receptors is used.

  • Transfection: Cells are transiently transfected with expression vectors for either human ERα or ERβ, along with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with varying concentrations of this compound.

  • Cell Lysis: After a suitable incubation period, the cells are lysed.

  • Reporter Gene Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of this compound that produces a half-maximal transcriptional response (EC50) is determined to assess its potency.

Conclusion

This compound is a highly selective ERβ agonist with a well-documented preference for ERβ over ERα in both binding and functional assays. This makes it an invaluable research tool for differentiating the biological functions of the two estrogen receptor subtypes. While comprehensive data on its cross-reactivity with other receptor systems is limited in the public domain, its established selectivity profile for ERβ underscores its utility in targeted studies of estrogen signaling. Researchers utilizing this compound should be mindful of its potent and selective activity at ERβ.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-DPN

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DPN , chemically known as (R)-2,3-bis(4-Hydroxyphenyl)-propionitrile , is a selective estrogen receptor β (ERβ) agonist used in laboratory research. Proper disposal of this compound and its associated waste is crucial to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal.

Safety and Hazard Information

Based on the Safety Data Sheet (SDS) for the racemic mixture, Diarylpropionitrile (DPN), the primary hazards are:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn when handling this compound.

Quantitative Data Summary

The following table summarizes the key hazard and classification data for DPN, the racemic mixture of this compound.

ParameterValueReference
Chemical Name 2,3-bis(4-Hydroxyphenyl)propionitrile[1]
CAS Number 1428-67-7[1]
Hazard Statements H319, H410[1]
Signal Word Warning
Hazard Classifications Eye Irritation (Category 2A), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)[1]
Storage Temperature -20°C

Experimental Protocols: Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations.

Figure 1: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats or paper, should be collected as solid hazardous waste.

  • Contaminated Labware: Disposable items that have come into contact with this compound, such as pipette tips, gloves, and wipes, should be collected in a designated container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of this compound solutions down the drain due to its high aquatic toxicity.

2. Packaging:

  • All waste must be collected in compatible, leak-proof containers with secure screw-on caps.

  • Solid and liquid waste must be collected in separate, clearly marked containers.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "(R)-2,3-bis(4-Hydroxyphenyl)-propionitrile".

    • A clear indication of the hazards: "Eye Irritant" and "Aquatic Hazard".

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the principal investigator or laboratory.

4. Storage and Final Disposal:

  • Store sealed and labeled waste containers in a designated and properly ventilated hazardous waste accumulation area within the laboratory, away from general work areas.

  • Follow your institution's procedures for arranging a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical waste in the regular trash.[2][3]

References

Essential Safety and Logistical Information for Handling (R)-DPN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for (R)-DPN, also known as 2,3-Bis(4-hydroxyphenyl)propionitrile, a selective estrogen receptor β (ERβ) agonist used in scientific research. While a comprehensive hazard assessment for this compound is not fully established, it is prudent to treat it as a potentially hazardous substance.[1] Information from chemically similar compounds suggests that it may be toxic if inhaled, harmful if swallowed, and may cause skin and eye irritation.

Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Body Protection A fully buttoned laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: To prevent dispersal of the powder, weigh this compound on a tared weigh boat within the fume hood. Use anti-static tools if available.

  • Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (e.g., gloves, disposable lab coats) Collect in a labeled hazardous waste bag for incineration.
Solutions of this compound Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Calculate the required mass of this compound based on the desired concentration and final volume of the stock solution.

  • Don all required PPE as detailed in the PPE table.

  • Perform all subsequent steps in a certified chemical fume hood.

  • Weigh the calculated mass of this compound powder onto a clean, tared weigh boat.

  • Carefully transfer the powder to an appropriate-sized volumetric flask.

  • Add a small amount of the desired solvent (e.g., DMSO) to the flask to dissolve the powder. Swirl gently to mix.

  • Once the solid is fully dissolved, add the solvent to the flask until it reaches the calibration mark.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature, typically -20°C, and protect it from light.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace in Fume Hood A->B C Weigh this compound Powder B->C Proceed to Handling D Transfer Powder and Add Solvent C->D E Cap and Mix Solution D->E F Decontaminate Work Surface E->F Proceed to Cleanup G Dispose of Contaminated Materials F->G H Remove PPE and Wash Hands G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-DPN
Reactant of Route 2
Reactant of Route 2
(R)-DPN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.